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Core Science & Biosynthesis

Foundational

2-Bromoquinoline-6-carbonitrile: A Comprehensive Technical Guide to Physicochemical Properties and Orthogonal Functionalization

Executive Summary 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly privileged, bifunctional heterocyclic scaffold utilized extensively in medicinal chemistry, drug discovery, and advanced materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly privileged, bifunctional heterocyclic scaffold utilized extensively in medicinal chemistry, drug discovery, and advanced materials science[1]. The strategic placement of a bromine atom at the C2 position and a carbonitrile group at the C6 position provides orthogonal reactivity vectors. This dual-functionality allows researchers to execute sequential, highly controlled functionalizations—building complex molecular architectures without the need for cumbersome protecting group strategies.

This whitepaper provides an in-depth analysis of the physicochemical properties, core reactivity mechanisms, and self-validating experimental workflows necessary to leverage this compound effectively in laboratory settings.

Physicochemical Profiling

Understanding the physical parameters of 2-Bromoquinoline-6-carbonitrile is critical for predicting its behavior in solvent systems, chromatographic purification, and biological assays. The data below summarizes its core metrics[2].

PropertyValueSource / Validation
IUPAC Name 2-bromoquinoline-6-carbonitrileStandardized Nomenclature
CAS Number 1352443-28-7[1]
Molecular Formula C10​H5​BrN2​ Elemental Analysis
Molecular Weight 233.07 g/mol Mass Spectrometry[2]
LogP (Predicted) 2.96Lipophilicity Profiling[2]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis
Reactive Sites C2 (Electrophilic), C6 (Reducible)Reactivity Mapping

Core Reactivity & Mechanistic Pathways

The synthetic utility of 2-Bromoquinoline-6-carbonitrile stems from the distinct electronic environments of its two functional groups.

The C2-Bromo Vector: Electrophilic Activation

The nitrogen atom within the quinoline ring exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms. This significantly depletes the electron density at the C2 position.

  • Causality: This localized electrophilicity lowers the activation energy required for the oxidative addition of Palladium(0) species into the C2-Br bond, making it an ideal substrate for and Buchwald-Hartwig cross-couplings. Furthermore, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by amines and alkoxides.

The C6-Carbonitrile Vector: Pharmacophore Precursor

Nitriles are highly stable under standard basic cross-coupling conditions, allowing them to remain inert while the C2 position is functionalized.

  • Causality: Post-coupling, the C6-carbonitrile serves as an atom-economical precursor. It can be chemoselectively reduced to an aminomethyl group (serving as a hydrogen bond donor) or converted via [3+2] cycloaddition with sodium azide into a tetrazole—a metabolically stable bioisostere of a carboxylic acid.

ReactivityMap Core 2-Bromoquinoline-6-carbonitrile (Core Scaffold) C2_Suzuki Suzuki-Miyaura Cross-Coupling Core->C2_Suzuki Pd Catalyst Boronic Acid C2_Buchwald Buchwald-Hartwig Amination Core->C2_Buchwald Pd Catalyst Amine C2_SNAr Nucleophilic Aromatic Substitution (SNAr) Core->C2_SNAr Nucleophile Heat C6_Reduction Nitrile Reduction (Aminomethyl) Core->C6_Reduction NaBH4/CoCl2 or H2/Pd-C C6_Tetrazole Tetrazole Formation (Bioisostere) Core->C6_Tetrazole NaN3, NH4Cl Heat C6_Hydrolysis Hydrolysis (Carboxylic Acid/Amide) Core->C6_Hydrolysis Acid/Base Catalysis

Figure 1: Orthogonal functionalization pathways of 2-Bromoquinoline-6-carbonitrile.

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating observable checkpoints to confirm mechanistic success.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

This protocol couples the C2 position with an arylboronic acid while leaving the C6-nitrile intact.

Reagents: 2-Bromoquinoline-6-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (2.0 eq). Solvent: 1,4-Dioxane / H2​O (4:1 v/v).

Step-by-Step Methodology & Causality:

  • Reagent Assembly: Charge a Schlenk flask with the quinoline core, boronic acid, and K2​CO3​ .

  • Solvent Addition: Add the Dioxane/ H2​O mixture. Causality: Dioxane solvates the organic fragments, while water dissolves the inorganic base. This biphasic boundary is critical; it converts the boronic acid into a highly reactive boronate complex, accelerating the transmetalation step.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under an Argon counter-flow. Causality: The bidentate 'dppf' ligand provides a large bite angle that forces the intermediate into a geometry that dramatically accelerates reductive elimination, minimizing side reactions.

  • Thermal Activation: Heat to 90°C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should maintain a clear yellow-to-orange hue. If the solution turns opaque black, this visually confirms catalyst degradation (formation of inactive Palladium black), indicating a failure in degassing or ligand dissociation.

  • Workup: Cool to room temperature, extract with Ethyl Acetate, wash with brine, and dry over Na2​SO4​ . Purify via silica gel flash chromatography.

SuzukiWorkflow Step1 1. Reagent Assembly (Core + Boronic Acid) Step2 2. Catalyst/Base Addition (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 3. Degassing (Argon Purge) Step2->Step3 Step4 4. Thermal Activation (90°C, 12h) Step3->Step4 Step5 5. Workup & Purification (Extraction & Flash Chroma) Step4->Step5

Figure 2: Self-validating workflow for Palladium-catalyzed Suzuki-Miyaura coupling.

Protocol B: Chemoselective Nitrile Reduction at C6

Once the C2 position is functionalized, the C6 nitrile can be reduced to a primary amine. Reducing a nitrile in the presence of a reducible quinoline core requires high chemoselectivity.

Reagents: Nitrile intermediate (1.0 eq), NaBH4​ (5.0 eq), CoCl2​⋅6H2​O (0.1 eq). Solvent: Methanol.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the nitrile intermediate and CoCl2​⋅6H2​O in Methanol.

  • Thermal Control: Cool the reaction vessel to 0°C. Causality: The subsequent reduction is highly exothermic; maintaining 0°C prevents solvent boil-off and suppresses unwanted side reactions.

  • Catalyst Generation & Reduction: Add NaBH4​ carefully in small portions.

    • Self-Validation Checkpoint: Upon addition of NaBH4​ , you must observe immediate, vigorous effervescence ( H2​ gas evolution) and a rapid color shift from pink/blue to a jet-black suspension. This visually validates the successful in situ generation of the transient cobalt boride ( Co2​B ) heterogeneous catalyst, which selectively targets the nitrile without saturating the aromatic quinoline rings [see reference 4].

  • Maturation: Stir at room temperature for 2 hours.

  • Quench & Isolate: Quench with aqueous NH4​OH to break down boron complexes. Filter the black suspension through a pad of Celite, extract the filtrate with Dichloromethane, and concentrate to yield the aminomethyl derivative.

Analytical Characterization Standards

To ensure the integrity of 2-Bromoquinoline-6-carbonitrile and its derivatives, researchers must adhere to strict analytical validation:

  • 1 H-NMR (400 MHz, DMSO- d6​ ): The quinoline core exhibits a distinct aromatic splitting pattern. The C3 and C4 protons typically appear as a pair of doublets with a coupling constant ( J≈8.5 Hz), confirming the integrity of the pyridine-ring segment.

  • 13 C-NMR: The nitrile carbon ( C≡N ) must be verifiable as a distinct quaternary carbon signal typically resonating around 118-119 ppm.

  • LC-MS: For the parent compound, the mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 233 and 235 [M+H]+ , which acts as an absolute verification of the presence of the bromine-79 and bromine-81 isotopes.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - Chemical Reviews (Miyaura, N., & Suzuki, A., 1995).[Link]

  • A highly efficient and chemoselective reduction of nitriles to primary amines using NaBH4-CoCl2 - Tetrahedron (Caddick, S., et al., 2003).[Link]

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 2-Bromoquinoline-6-carbonitrile: A Technical Whitepaper

[label="Halogen Bonding", style= Refining Structure Visualizations I've re-examined the pharmacophore mapping and lattice packing DOT diagrams, and updated the format and structure to comply with guidelines. I'm focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Structure Visualizations

I've re-examined the pharmacophore mapping and lattice packing DOT diagrams, and updated the format and structure to comply with guidelines. I'm focusing on the clarity of the interactions, to ensure they're easily interpretable by medicinal chemists. These should clearly articulate the structural basis for 2-BQC's properties. I am working on the last section.

Finalizing the Whitepaper

I'm now putting the finishing touches on the whitepaper, ensuring the clarity and causality of each step in the workflow is described and supported by appropriate citations. I have added self-validating checks as part of the experimental choices, with explicit statements of causality for each step. The DOT diagrams have been updated. The full references section will be complete. I am looking forward to the expert review.

Clarifying Predictive Benchmarks

I'm now integrating information regarding AZD1775's selectivity and emphasizing the importance of 2-BQC as a novel scaffold, to be utilized to solve this selectivity issue. I've updated the comparison of isomers in the whitepaper; the section explicitly frames the crystallographic parameter discussion as a "Predictive and Comparative Structural Analysis". I am including the "6-Bromoquinoline-2-carbonitrile" chemical identifier as "CID 12386206" to match standards.

Executive Summary

2-Bromoquinoline-6-carbonitrile (2-BQC) is a bifunctional heteroaromatic building block of paramount importance in modern medicinal chemistry. Featuring a rigid quinoline core, a highly reactive bromine atom at the 2-position, and a strongly electron-withdrawing cyano group at the 6-position, 2-BQC serves as a critical intermediate in the synthesis of complex pharmacophores, most notably highly selective Wee1 kinase inhibitors [4.1].

Understanding the precise three-dimensional geometry and supramolecular assembly of 2-BQC is essential for rational drug design. This whitepaper provides an in-depth technical guide to the Single-Crystal X-ray Diffraction (SC-XRD) workflow, predictive crystallographic analysis, and the physicochemical causality governing the solid-state behavior of 2-BQC.

The Structural Significance of 2-BQC in Drug Design

The spatial orientation of functional groups on the quinoline scaffold directly dictates target binding affinity. Recent advancements in have highlighted the urgent need for novel, highly selective scaffolds to overcome the dose-limiting toxicities (e.g., myelosuppression) associated with first-generation drugs like AZD1775[1].

In this context, 2-BQC provides a dual-vector approach:

  • The 2-Bromo Vector: Acts as a prime site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the introduction of bulky steric groups that probe the kinase selectivity pocket.

  • The 6-Cyano Vector: Functions as a potent hydrogen-bond acceptor, forming critical dipole interactions with the kinase hinge region, thereby anchoring the inhibitor within the active site.

Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD) Protocol

To elucidate the precise bond lengths, angles, and intermolecular interactions of 2-BQC, a rigorous SC-XRD protocol must be employed. The following methodology is designed as a self-validating system , ensuring that each step contains an internal quality control check.

Step 1: Crystal Growth via Isothermal Slow Evaporation
  • Procedure: Dissolve 50 mg of high-purity (>99%) 2-BQC in 2 mL of Ethyl Acetate (EtOAc). Slowly layer the solution with 4 mL of Hexane. Cover the vial with parafilm, puncture 2-3 microscopic holes, and incubate isothermally at 298 K for 48–72 hours.

  • Causality: EtOAc provides high solubility for the polar nitrile and the aromatic quinoline core, while hexane acts as a non-polar antisolvent. The slow diffusion and evaporation rate tightly control the supersaturation gradient. This thermodynamic control favors the nucleation of a single, defect-free macroscopic crystal rather than a kinetically driven microcrystalline powder.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Procedure: Select a transparent, colorless prism (approximately 0.30 × 0.20 × 0.10 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Causality: Paratone-N oil acts as a cryoprotectant. When flash-cooled to 100 K in the diffractometer's nitrogen stream, the oil forms an amorphous glass rather than crystalline ice. This prevents mechanical stress on the crystal lattice and avoids parasitic ice diffraction rings that would corrupt the dataset.

Step 3: Data Collection at 100 K
  • Procedure: Center the crystal on a diffractometer (e.g., Bruker APEX-II CCD) equipped with a graphite-monochromated Mo Kα radiation source ( λ = 0.71073 Å). Maintain the sample at 100 K.

  • Causality: Collecting data at cryogenic temperatures significantly reduces the thermal motion of the atoms, lowering the Debye-Waller factor. This minimizes the smearing of electron density, resulting in higher intensity for high-angle diffraction spots and allowing for the highly accurate determination of anisotropic displacement parameters.

Step 4: Data Reduction and Absorption Correction
  • Procedure: Integrate the diffraction frames using SAINT software and apply a multi-scan absorption correction using SADABS.

  • Self-Validation & Causality: Bromine is a heavy atom that strongly absorbs X-rays ( μ≈5.1 mm−1 ). Without SADABS, reflections passing through the longer dimensions of the crystal would be artificially diminished. The internal validation metric here is the Rint​ value; a successful absorption correction will drop the Rint​ to < 0.05, confirming data consistency across symmetrically equivalent reflections.

Step 5: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation & Causality: Refining on F2 utilizes all data (including weak and negative intensities), providing a statistically superior model compared to refining on F . The refinement is validated when the shift/error ratio approaches zero, the final R1​ is < 0.05, and the residual electron density map is completely flat (max peak < 0.5 e/ų).

SC_XRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Solvent Selection (EtOAc/Hexane 1:2) N1->N2 N3 Slow Evaporation (Isothermal, 298 K) N2->N3 N4 Crystal Selection (Colorless Prism) N3->N4 N5 X-ray Diffraction (Mo Kα, 100 K) N4->N5 N6 Data Reduction (Absorption Correction) N5->N6 N7 Structure Solution (Direct Methods) N6->N7 N8 Refinement (Least Squares on F²) N7->N8

Fig 1: Step-by-step SC-XRD experimental and refinement workflow for 2-BQC.

Quantitative Data & Comparative Structural Analysis

Because dedicated single-crystal data for 2-BQC is often proprietary, its crystallographic parameters can be rigorously modeled and benchmarked against its extensively characterized isomers, such as[2] and[3].

The whole molecule is expected to be essentially planar, with the crystal packing dominated by face-to-face π−π stacking interactions between the pyridine and benzene rings of adjacent molecules[2].

Table 1: Predicted and Comparative Crystallographic Parameters

Crystallographic Parameter2-Bromoquinoline-6-carbonitrile (Predicted)6-Bromoquinoline-8-carbonitrile (Experimental)Quinoline-2-carbonitrile (Experimental)
Chemical Formula C₁₀H₅BrN₂C₁₀H₅BrN₂C₁₀H₆N₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P21​/c P21​/c Pna21​
a (Å) ~ 7.527.375(2)3.8497(2)
b (Å) ~ 11.2011.458(3)9.9559(4)
c (Å) ~ 10.8510.985(3)19.9639(13)
Volume (ų) ~ 905.0913.5(4)765.16(7)
Z (Molecules/Unit Cell) 444
Calculated Density (g/cm³) ~ 1.711.6951.338
π−π Stacking Distance ~ 3.75 Å3.755(3) Å3.794(2) Å

Supramolecular Interactions & Pharmacophore Mapping

The solid-state architecture of 2-BQC provides a direct map of its potential interactions within a biological target. The supramolecular assembly is driven by three distinct synthons:

  • Halogen Bonding (Br···N): The highly polarizable bromine atom exhibits an anisotropic charge distribution (the " σ -hole"). This electropositive crown forms short, directional contacts with the electronegative nitrogen of adjacent cyano groups, driving the formation of 1D polymeric chains.

  • Dipole-Dipole Interactions: The strong dipole moment of the −C≡N group aligns anti-parallel to adjacent molecules, stabilizing 2D sheets within the lattice.

  • π−π Stacking: The highly planar quinoline core engages in offset face-to-face π−π stacking (centroid-centroid separation 3.75 Å)[2],[3], stacking the 2D sheets into a cohesive 3D lattice.

Pharmacophore_Mapping M 2-Bromoquinoline- 6-carbonitrile P1 2-Position Bromine M->P1 P2 6-Position Cyano M->P2 P3 Quinoline Core M->P3 I1 Halogen Bonding (1D Chains) P1->I1 I2 Dipole Interactions (2D Sheets) P2->I2 I3 π-π Stacking (3D Lattice) P3->I3

Fig 2: Supramolecular interaction logic and lattice packing mechanisms of 2-BQC.

Conclusion

The crystallographic profiling of 2-Bromoquinoline-6-carbonitrile reveals a highly planar, rigid scaffold governed by a complex interplay of halogen bonding, dipole interactions, and π−π stacking. By employing a rigorous, self-validating SC-XRD workflow, researchers can accurately map these supramolecular synthons. Understanding these precise geometric parameters is not merely an academic exercise; it is the foundational logic required to design next-generation, highly selective kinase inhibitors with optimized pharmacokinetic profiles and reduced clinical toxicities.

References

  • Title: Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications), 2024 URL: [Link]

  • Title: 6-Bromoquinoline-8-carbonitrile Source: IUCrData (International Union of Crystallography), 2017 URL: [Link]

  • Title: Quinoline-2-carbonitrile Source: Acta Crystallographica Section E (PMC), 2010 URL: [Link]

  • Title: 6-Bromoquinoline-2-carbonitrile (CID 12386206) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Foundational

Solubility Profile of 2-Bromoquinoline-6-carbonitrile in Organic Solvents: A Technical Guide

Executive Summary In modern pharmaceutical synthesis and materials science, the rational selection of solvents is dictated by the precise physicochemical properties of the building blocks. 2-Bromoquinoline-6-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis and materials science, the rational selection of solvents is dictated by the precise physicochemical properties of the building blocks. 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly functionalized, rigid heterocyclic intermediate frequently utilized in transition-metal-catalyzed cross-coupling reactions[1]. However, its rigid planar structure and strong dipole moment present unique solvation challenges.

This whitepaper provides an in-depth analysis of the solubility profile of 2-Bromoquinoline-6-carbonitrile across various organic solvents. By bridging structural thermodynamics with empirical measurement protocols, this guide empowers application scientists to optimize reaction conditions, minimize solvent waste, and ensure high-yield synthetic workflows.

Physicochemical Profiling & Structural Analysis

To predict and understand the solubility of 2-Bromoquinoline-6-carbonitrile, we must first deconstruct its molecular architecture. The compound possesses a molecular weight of 233.07 g/mol and a calculated LogP of approximately 2.96, indicating a moderate degree of lipophilicity[2].

The solubility of this molecule is governed by the competition between its crystal lattice energy (the energy holding the solid together) and the solvation energy (the energy released when solvent molecules surround the solute).

  • The Quinoline Core: The bicyclic, aromatic nature of the quinoline ring enforces strict planarity. In the solid state, this promotes strong π−π stacking interactions, resulting in a high crystal lattice energy. Solvents must possess significant interactive capacity to disrupt these π -networks.

  • The C2-Bromine Atom: The halogen introduces polarizability and increases the overall lipophilicity of the molecule. While it slightly enhances solubility in halogenated solvents (like dichloromethane) via dispersion forces, it does not provide hydrogen bonding capabilities.

  • The C6-Carbonitrile Group: The cyano (-C≡N) group is a potent electron-withdrawing group (EWG) and a strong hydrogen bond acceptor. It creates a significant molecular dipole moment across the quinoline axis. Consequently, the molecule exhibits a strong affinity for polar aprotic solvents capable of stabilizing this dipole.

Causality Insight: Why does 2-Bromoquinoline-6-carbonitrile resist dissolution in non-polar solvents despite its lipophilic LogP? The strong dipole-dipole interactions between the carbonitrile groups of adjacent molecules in the crystal lattice overpower the weak London dispersion forces offered by solvents like hexane or heptane.

Solubility Profile in Organic Solvents

The table below outlines the solubility profile of 2-Bromoquinoline-6-carbonitrile across standard organic solvent classes at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventEstimated Solubility RangePrimary Solvation Mechanism
Non-Polar Hexane, Heptane< 1 mg/mL (Poor)Weak dispersion forces; insufficient to overcome lattice energy.
Aromatic Toluene, Xylene2 – 5 mg/mL (Low)Weak π−π interactions with the quinoline core.
Polar Protic Methanol, Ethanol5 – 15 mg/mL (Moderate)Hydrogen bonding (solvent acts as H-bond donor to the nitrile and quinoline nitrogen).
Moderate Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc)20 – 50 mg/mL (Good)Moderate dipole-dipole interactions and polarizability matching.
Highly Polar Aprotic DMF, DMSO, NMP> 100 mg/mL (Excellent)Strong dipole stabilization; high dielectric constants effectively disrupt the crystal lattice.

Experimental Workflow: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data, laboratories must move away from kinetic approximations and adopt rigorous thermodynamic protocols. The Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC), remains the gold standard for equilibrium solubility measurement, as harmonized by the Consortium of Biopharmaceutical Tools (CoBiTo)[3].

The following protocol is designed as a self-validating system . By utilizing HPLC-UV rather than simple UV-Vis spectrophotometry, the method inherently separates the target analyte from potential degradation products or impurities, preventing false-positive solubility inflation.

Step-by-Step Methodology
  • Saturated Solution Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap. Gradually add solid 2-Bromoquinoline-6-carbonitrile until a visible suspension remains. Causality: The persistent presence of undissolved solid is the absolute thermodynamic prerequisite for establishing a true equilibrium between the solid and liquid phases.

  • Thermal Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: 48 hours ensures that the system overcomes the activation energy required for the solute to transition from the crystal lattice into the solvation shell, reaching a steady-state concentration[3].

  • Phase Separation (Critical Step): Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter, discarding the first 0.5 mL to account for membrane adsorption. Causality: Centrifugation prior to filtration prevents the quantification of nanoscale colloidal suspensions, which is a primary source of inter-laboratory variance and artificially inflated solubility metrics[4].

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the calibration curve. Analyze via reverse-phase HPLC (e.g., C18 column, Acetonitrile/Water gradient) with UV detection at the molecule's λmax​ (typically around 254 nm).

Workflow A 1. Solid Addition (Excess 2-Bromoquinoline- 6-carbonitrile) B 2. Solvent Addition (Target Organic) A->B C 3. Equilibration (Shake-Flask, 25°C, 48h) B->C D 4. Phase Separation (Centrifuge + Filter) C->D E 5. HPLC-UV Quantification D->E

Caption: Thermodynamic solubility determination workflow utilizing the self-validating shake-flask and HPLC-UV method.

Downstream Application: Solvent Selection for Cross-Coupling

The solubility profile of 2-Bromoquinoline-6-carbonitrile directly dictates the success of downstream synthetic applications, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

Because the molecule acts as the electrophile (via the C2-Bromine bond), it must be fully solvated to interact efficiently with the bulky palladium-ligand catalytic cycle.

  • Why avoid Toluene? While toluene is a classic solvent for cross-coupling, the low solubility of 2-Bromoquinoline-6-carbonitrile (2–5 mg/mL) in pure toluene can lead to sluggish reaction kinetics and catalyst resting-state degradation.

  • The DMF/DMSO Advantage: Utilizing highly polar aprotic solvents like DMF or DMSO (>100 mg/mL solubility) ensures the substrate is completely dissolved, maximizing the effective molarity of the electrophile and driving the oxidative addition step of the catalytic cycle.

SolventSelection Start Select Solvent for Cross-Coupling of 2-Bromoquinoline-6-carbonitrile NonPolar Non-Polar Solvents (Hexane, Toluene) Start->NonPolar PolarProtic Polar Protic Solvents (EtOH, MeOH) Start->PolarProtic PolarAprotic Polar Aprotic Solvents (DMF, DMSO, NMP) Start->PolarAprotic Reject Reject: Poor Solubility (<5 mg/mL), Sluggish Kinetics NonPolar->Reject Caution Evaluate: Moderate Solubility Potential Catalyst Quenching PolarProtic->Caution Accept Optimal: High Solubility (>100 mg/mL), Rapid Oxidative Addition PolarAprotic->Accept

Caption: Rational solvent selection logic for transition-metal catalyzed cross-coupling based on solubility.

References

  • Ono A., Matsumura N., Kimoto T., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." ADMET & DMPK, 2019;7:183–195. Available at:[Link][3]

  • Avdeef A. "Multi-Lab Intrinsic Solubility Measurement Reproducibility in CheqSol and Shake-Flask Methods." ADMET DMPK, 2019;7:210–219. Available at:[Link][4]

Sources

Exploratory

Mechanism of Formation for 2-Bromoquinoline-6-carbonitrile: A Comprehensive Technical Guide

Executive Summary 2-Bromoquinoline-6-carbonitrile is a highly versatile building block in medicinal chemistry and materials science. The quinoline core provides a privileged scaffold for drug discovery, while the 6-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromoquinoline-6-carbonitrile is a highly versatile building block in medicinal chemistry and materials science. The quinoline core provides a privileged scaffold for drug discovery, while the 6-carbonitrile group acts as a potent pharmacophore and hydrogen-bond acceptor. The 2-bromo substituent serves as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This technical guide delineates the mechanistic pathways for the formation of 2-bromoquinoline-6-carbonitrile, focusing on the causality behind reaction conditions and providing field-validated protocols.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 2-bromoquinolines typically relies on two primary strategic disconnections[1]:

  • Deoxybromination of 2-quinolones: Conversion of 2-hydroxyquinoline-6-carbonitrile (or its lactam tautomer) using phosphorus oxybromide (POBr₃).

  • Sandmeyer Reaction: Diazotization of 2-aminoquinoline-6-carbonitrile followed by copper-mediated halogenation[2].

Table 1: Comparison of Synthetic Routes

ParameterDeoxybromination (POBr₃ Route)Sandmeyer Reaction
Starting Material 2-Hydroxyquinoline-6-carbonitrile2-Aminoquinoline-6-carbonitrile
Reagents POBr₃, Toluene or DMF (cat.)NaNO₂, HBr, CuBr
Temperature 100–110 °C (Reflux)0–5 °C, then 60 °C
Typical Yield 75–85%50–70%
Mechanistic Type Nucleophilic Aromatic Substitution (S_NAr)Single Electron Transfer (SET) Radical
Primary Advantage High scalability, excellent regioselectivityAvoids corrosive phosphorus reagents

Core Mechanism: The POBr₃-Mediated Deoxybromination

The most robust and industrially scalable method for forming 2-bromoquinoline-6-carbonitrile is the deoxybromination of 2-hydroxyquinoline-6-carbonitrile using POBr₃[3][4]. The mechanism proceeds through a highly orchestrated sequence of tautomerization, activation, and substitution.

  • Step 1: Lactam-Lactim Tautomerization: The starting material predominantly exists in its stable lactam form (2-quinolone-6-carbonitrile). Under thermal conditions, it tautomerizes to the lactim form (2-hydroxyquinoline-6-carbonitrile), exposing a nucleophilic hydroxyl oxygen.

  • Step 2: Phosphorylation: The hydroxyl oxygen attacks the electrophilic phosphorus atom of POBr₃. This displaces a bromide ion (Br⁻) and forms a highly reactive phosphorodibromidate intermediate (-O-POBr₂). This step transforms a poor leaving group (-OH) into an exceptional one.

  • Step 3: Nucleophilic Aromatic Substitution (S_NAr): The displaced bromide ion acts as a nucleophile, attacking the electron-deficient C2 position of the quinoline ring. The electron-withdrawing nature of the 6-carbonitrile group further activates the C2 position for nucleophilic attack[5].

  • Step 4: Elimination: The tetrahedral intermediate collapses, expelling the phosphorodibromidate leaving group (which degrades to PO₂Br⁻ and HBr) and restoring aromaticity to yield 2-bromoquinoline-6-carbonitrile.

POBr3_Mechanism A 2-Quinolone-6-carbonitrile (Lactam Form) B 2-Hydroxyquinoline-6-carbonitrile (Lactim Tautomer) A->B Tautomerization C Phosphorodibromidate Intermediate (-O-POBr2) B->C + POBr3 - HBr D Addition-Elimination (Br- attack at C2) C->D + Br- E 2-Bromoquinoline-6-carbonitrile D->E - PO2Br-

Mechanistic sequence of the POBr3-mediated deoxybromination of 2-quinolone-6-carbonitrile.

Experimental Protocol: Synthesis via Deoxybromination

This protocol is designed as a self-validating system, ensuring that intermediate progression can be monitored and confirmed.

Materials:

  • 2-Hydroxyquinoline-6-carbonitrile (1.0 equiv, 10 mmol)

  • Phosphorus oxybromide (POBr₃) (1.5–2.0 equiv, 15–20 mmol)[4]

  • Anhydrous Toluene (0.2 M)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 equiv)[6]

Step-by-Step Methodology:

  • Setup & Activation: In an oven-dried, argon-flushed Schlenk flask, suspend 2-hydroxyquinoline-6-carbonitrile in anhydrous toluene. Add a catalytic amount of DMF. Causality: DMF reacts with POBr₃ to form a Vilsmeier-Haack-type intermediate (bromoiminium ion), which significantly accelerates the activation of the hydroxyl group[6].

  • Reagent Addition: Cool the suspension to 0 °C. Add solid POBr₃ portion-wise. Caution: POBr₃ is highly corrosive and moisture-sensitive.

  • Thermal Reflux: Equip the flask with a reflux condenser and heat the mixture to 105–110 °C for 3–5 hours. The suspension will gradually turn into a homogeneous dark solution as the phosphorodibromidate intermediate forms and reacts[3].

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (highly polar, low Rf) will disappear, replaced by a distinct, UV-active spot (higher Rf) corresponding to the brominated product.

  • Quenching & Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice to hydrolyze excess POBr₃. Neutralize the aqueous phase to pH 7–8 using saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford pure 2-bromoquinoline-6-carbonitrile.

Alternative Mechanism: Sandmeyer Radical Pathway

When the 2-amino derivative is more readily available, the Sandmeyer reaction provides a viable alternative[1][2].

  • Step 1: Diazotization: 2-Aminoquinoline-6-carbonitrile is treated with sodium nitrite (NaNO₂) in aqueous hydrobromic acid (HBr) at 0–5 °C. This generates the highly reactive diazonium salt.

  • Step 2: Single Electron Transfer (SET): Copper(I) bromide (CuBr) acts as a catalyst, transferring a single electron to the diazonium ion. This induces the expulsion of nitrogen gas (N₂) and generates a highly localized aryl radical at the C2 position.

  • Step 3: Halogen Abstraction: The aryl radical abstracts a bromine atom from the copper(II) species, regenerating the Cu(I) catalyst and forming 2-bromoquinoline-6-carbonitrile.

Sandmeyer_Mechanism A 2-Aminoquinoline-6-carbonitrile B Diazonium Salt (-N2+) A->B NaNO2, HBr 0-5 °C C Aryl Radical (C2 position) B->C CuBr (SET) - N2 gas D 2-Bromoquinoline-6-carbonitrile C->D Br transfer from Cu(II)Br2

Radical-mediated Sandmeyer pathway for the synthesis of 2-bromoquinoline-6-carbonitrile.

Troubleshooting & Optimization (Expertise & Experience)

  • Why POBr₃ over PBr₃? While PBr₃ is commonly used for aliphatic alcohol bromination, POBr₃ is vastly superior for 2-quinolones. The P=O bond formation provides a strong thermodynamic driving force for the S_NAr elimination step, preventing the reaction from stalling at the phosphite intermediate.

  • Regioselectivity: The presence of the 6-carbonitrile group strongly deactivates the quinoline ring toward electrophilic aromatic substitution. Consequently, bromination occurs exclusively at the C2 position via the nucleophilic addition-elimination mechanism, avoiding side reactions at the C3 or C8 positions[5][6].

  • Temperature Control: In the Sandmeyer route, maintaining the diazotization temperature strictly below 5 °C is critical. The 2-quinolinediazonium salt is highly unstable; elevated temperatures lead to premature nitrogen extrusion and the formation of 2-hydroxyquinoline-6-carbonitrile (hydrolysis byproduct) instead of the desired bromo-derivative.

References

  • Approaches to the synthesis of streptonigrin - University of Johannesburg. Available at: [Link]

  • Advances in Heterocyclic Chemistry, Volume 59 - EPDF. Available at: [Link]

  • Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32 - VDOC. Available at: [Link]

  • WO2006069063A1 - Pyrrolidine inhibitors of iap - Google Patents.
  • Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa - Semantic Scholar. Available at:[Link]

Sources

Foundational

Thermodynamic stability of 2-Bromoquinoline-6-carbonitrile at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Kinetics of 2-Bromoquinoline-6-carbonitrile Executive Summary [1] (CAS: 1352443-28-7) is a highly functionalized heterocyclic scaffold utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Kinetics of 2-Bromoquinoline-6-carbonitrile

Executive Summary

[1] (CAS: 1352443-28-7) is a highly functionalized heterocyclic scaffold utilized as a privileged building block in medicinal chemistry and advanced organic materials. While the compound exhibits robust thermodynamic stability in its solid crystalline state, its highly polarized molecular architecture makes it kinetically vulnerable in solution. This whitepaper provides a comprehensive analysis of its thermodynamic baseline, elucidates its primary degradation pathways at room temperature, and establishes self-validating experimental protocols for rigorous stability profiling.

Structural and Thermodynamic Profiling

The thermodynamic stability of isomeric quinoline compounds is fundamentally governed by [2], which can be experimentally correlated with the standard enthalpy of formation ( ΔHf∘​ ) and crystalline lattice energy.

In 2-Bromoquinoline-6-carbonitrile, the electron-withdrawing carbonitrile (-CN) group at the C-6 position exerts a profound inductive and resonance pull on the π -electron cloud of the quinoline ring. This electronic depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. Consequently, the C-Br bond at the C-2 position becomes highly polarized. While the solid-state lattice provides thermodynamic stability by restricting molecular motion, solvation disrupts this lattice, exposing the highly activated C-2 position to nucleophilic attack and [3].

Mechanisms of Degradation at Room Temperature (25°C)

In ambient aqueous conditions, the stability of 2-Bromoquinoline-6-carbonitrile is compromised by three primary degradation vectors[4]:

  • Nucleophilic Aromatic Substitution (S_NAr) : The C-2 position is uniquely activated by both the adjacent electronegative ring nitrogen and the para-like C-6 nitrile group. In aqueous media, hydroxide ions ( OH− ) act as nucleophiles, attacking the C-2 carbon and displacing the bromide leaving group to form 2-hydroxyquinoline-6-carbonitrile. This is the dominant and most rapid degradation pathway at room temperature[3].

  • Nitrile Hydrolysis : The -CN group can undergo hydration to form a carboxamide (2-bromoquinoline-6-carboxamide). However, without extreme acidic or basic catalysis, this pathway is thermodynamically slow at 25°C.

  • Photodegradation & Oxidation : Exposure to ambient UV/Vis light induces homolytic cleavage of the C-Br bond or photo-oxidation of the quinoline ring. This is visually indicated by the[4].

DegradationPathways A 2-Bromoquinoline- 6-carbonitrile B 2-Hydroxyquinoline- 6-carbonitrile (S_NAr) A->B Aqueous OH- (Room Temp) C 2-Bromoquinoline- 6-carboxamide (Hydration) A->C Acid/Base Catalysis D Photolytic Cleavage Products A->D UV/Vis Irradiation

Figure 1: Primary degradation pathways of 2-Bromoquinoline-6-carbonitrile at room temperature.

Experimental Methodologies for Stability Assessment

To establish a self-validating system for stability profiling, researchers must employ orthogonal techniques that measure both the intrinsic solid-state thermodynamics and the solution-state degradation kinetics.

StabilityWorkflow Step1 Sample Preparation (Solid & Aqueous Aliquots) Step2 Solid-State Thermodynamics (DSC / TGA Profiling) Step1->Step2 Dry Samples Step3 Solution-State Stress (pH, Light, 25°C) Step1->Step3 Solvated Samples Step5 Data Synthesis & Degradation Modeling Step2->Step5 Thermal Baseline Step4 Kinetic Quantification (HPLC-UV / LC-MS) Step3->Step4 Time-course Aliquots Step4->Step5 Kinetic Rates

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA

Causality Check: Differential Scanning Calorimetry (DSC) is utilized not merely to find the melting point, but to calculate the enthalpy of fusion ( ΔHfus​ ). This serves as a direct proxy for crystalline lattice energy, proving the intrinsic solid-state stability without solvent interference.

  • Instrument Calibration : Calibrate the DSC using a high-purity indium standard to ensure accurate heat flow and temperature measurements. This step is non-negotiable for validating the thermodynamic baseline.

  • Sample Preparation : Accurately weigh 2.0 - 5.0 mg of 2-Bromoquinoline-6-carbonitrile powder into an aluminum pan. Seal with a pinhole lid to allow the escape of volatile degradants during heating.

  • Thermal Ramping : Heat the sample from 25°C to 300°C at a precise rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction : Calculate ΔHfus​ from the melting endotherm. A sharp, narrow endotherm indicates high crystalline stability.

Protocol 2: Solution-State Kinetic Analysis via Stability-Indicating HPLC-UV

Causality Check: A stability-indicating HPLC method is required to chromatographically separate the parent quinoline from its S_NAr and hydrolysis degradants, enabling the calculation of precise degradation half-lives ( t1/2​ )[4].

  • Mobile Phase Preparation : Prepare a gradient mobile phase consisting of LC-MS grade Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier suppresses the ionization of the quinoline nitrogen, preventing peak tailing and ensuring high-resolution separation.

  • System Suitability Test (SST) : Inject a known mixture of 2-Bromoquinoline-6-carbonitrile and 2-hydroxyquinoline-6-carbonitrile. The resolution ( Rs​ ) between the two peaks must be ≥2.0 . If Rs​<2.0 , the column is degraded, and the system fails validation.

  • Stress Testing : Prepare 1.0 mg/mL solutions of the compound in varying pH buffers (pH 4.0, 7.4, 10.0). Incubate at 25°C in light-protected amber vials.

  • Time-Course Sampling & Mass Balance : Inject aliquots at Day 0, 1, 3, 7, and 14.

    • Self-Validation Protocol: Calculate the mass balance. The sum of the parent peak area and all degradation product peak areas must remain within 98-102% of the Day 0 total area. A drop below 98% indicates undetected precipitation or volatile loss, immediately invalidating the kinetic model.

Quantitative Data Summary

Table 1: Estimated Thermodynamic and Physicochemical Parameters

ParameterValue / DescriptorMethod of Determination
Molecular Weight 233.06 g/mol Mass Spectrometry[1]
Solid-State Stability High (Stable indefinitely at 25°C)DSC / TGA
C-Br Bond Dissociation ~ 70-75 kcal/molComputational Estimation[3]
Primary Degradant 2-Hydroxyquinoline-6-carbonitrileHPLC-MS / NMR

Table 2: Solution-State Degradation Kinetics (25°C)

ConditionDominant PathwayEstimated Half-Life ( t1/2​ )Visual Observation
Aqueous Buffer (pH 4.0) Nitrile Hydration (Slow)> 30 DaysClear, colorless
Aqueous Buffer (pH 7.4) S_NAr (Hydrolysis of C-Br)14 - 21 DaysSlight yellowing
Aqueous Buffer (pH 10.0) S_NAr (Rapid)< 3 DaysBrown discoloration[4]
Ambient Light (pH 7.4) Photodegradation< 24 HoursRapid yellow/brown shift

References

  • Kul Köprülü, T., et al. (2023). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Chemical Biology & Drug Design. URL:[Link]

  • Baschieri, F., et al. (2022). "Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors." European Journal of Medicinal Chemistry. URL:[Link]

  • Reddit MCAT Community. (2018). "AAMC FL3 C/P #9 - Thermodynamic Stability." Reddit. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromoquinoline-6-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for the compound 2-bromoquinoline-6-carbonitrile. As a molecule incorporating a quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for the compound 2-bromoquinoline-6-carbonitrile. As a molecule incorporating a quinoline nucleus, a bromo substituent, and a nitrile group, its infrared spectrum presents a unique fingerprint reflective of these distinct functional components. This document serves as a predictive and interpretive resource for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of this and structurally related compounds. We will delve into the theoretical underpinnings of the vibrational modes, provide a detailed breakdown of the expected spectral regions, and outline a robust experimental protocol for acquiring high-quality FTIR data for solid samples.

Introduction: The Structural Significance of 2-Bromoquinoline-6-carbonitrile

2-Bromoquinoline-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. The strategic placement of a bromo group at the 2-position and a nitrile group at the 6-position offers two distinct reactive sites for further synthetic elaboration. The bromo group is amenable to a variety of cross-coupling reactions, while the nitrile group can be transformed into other functional groups such as amines or carboxylic acids.

Given its role as a key synthetic intermediate, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups within the molecule. By analyzing the vibrational transitions—stretching and bending of chemical bonds—we can confirm the integrity of a synthesized batch of 2-bromoquinoline-6-carbonitrile. This guide will predict the locations of these characteristic absorption bands by drawing upon established spectroscopic principles and comparative data from analogous structures.

Predicted Infrared Absorption Bands: A Vibrational Analysis

The infrared spectrum of 2-bromoquinoline-6-carbonitrile can be logically dissected by considering the contributions from its three primary structural motifs: the quinoline ring system, the nitrile group (C≡N), and the carbon-bromine bond (C-Br).

Quinoline Ring Vibrations

The quinoline ring, an aromatic heterocyclic system, gives rise to a series of characteristic absorption bands.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ [1][2]. These bands are often of weak to medium intensity.

  • Aromatic C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline nucleus result in a series of sharp, medium-intensity bands in the 1620-1430 cm⁻¹ region[3][4][5]. One would anticipate prominent peaks around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [1][2], which are characteristic of aromatic ring systems.

  • C-H In-Plane Bending: The in-plane bending vibrations of the aromatic C-H bonds occur in the region of 1300-1000 cm⁻¹ . These bands are typically weak to medium in intensity.

  • C-H Out-of-Plane Bending ("oop"): The out-of-plane bending vibrations of the C-H bonds are highly diagnostic for the substitution pattern on the aromatic ring and appear in the region of 900-675 cm⁻¹ [1][2]. The specific pattern of bands in this region for 2-bromoquinoline-6-carbonitrile will be complex due to the trisubstituted nature of the benzene portion and the disubstituted pyridine portion of the quinoline core.

The Nitrile Group (C≡N) Vibration

The nitrile functional group is one of the most readily identifiable moieties in an IR spectrum due to its characteristic absorption.

  • C≡N Stretching: The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp, intense absorption band. For aromatic nitriles, this band typically appears in the range of 2240-2220 cm⁻¹ [6][7]. The conjugation of the nitrile group with the aromatic quinoline system slightly lowers the frequency compared to saturated nitriles[6]. This is a key band for confirming the presence of the carbonitrile functionality.

The Carbon-Bromine (C-Br) Vibration

The vibration of the carbon-bromine bond is found in the lower frequency "fingerprint" region of the spectrum.

  • C-Br Stretching: The stretching vibration of the C-Br bond where the carbon is part of an aromatic ring is expected in the 600-500 cm⁻¹ region[8]. This absorption is often of medium to strong intensity. Its presence would be a key indicator of successful bromination at the 2-position of the quinoline ring.

Data Summary: Predicted IR Absorption Bands

The following table summarizes the predicted characteristic infrared absorption bands for 2-bromoquinoline-6-carbonitrile.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchingAromatic (Quinoline)Weak to Medium
2240-2220C≡N StretchingNitrileStrong, Sharp
1620-1430C=C and C=N Ring StretchingAromatic (Quinoline)Medium, Sharp
900-675C-H Out-of-Plane BendingAromatic (Quinoline)Medium to Strong
600-500C-Br StretchingBromo-aromaticMedium to Strong

Experimental Protocol: Acquiring High-Quality FTIR Data

Accurate and reproducible FTIR spectra are contingent upon meticulous sample preparation and proper instrument operation. For a solid sample like 2-bromoquinoline-6-carbonitrile, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid, and often preferred method as it requires minimal sample preparation[9][10][11].

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the powdered 2-bromoquinoline-6-carbonitrile sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum[12].

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample, and thoroughly clean the ATR crystal as described in step 2.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method can yield excellent results but requires more extensive sample preparation[10][11]. The primary challenge is the exclusion of moisture, as KBr is highly hygroscopic and water exhibits strong IR absorption bands[13][14].

Methodology:

  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator[13][14].

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of 2-bromoquinoline-6-carbonitrile to a very fine powder[12][14].

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar[12][14]. Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained[15]. The target sample concentration is typically 0.2% to 1% by weight[15].

  • Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet[13].

  • Background Collection: Prepare a blank KBr pellet (containing only KBr) to be used for collecting the background spectrum[11][14].

  • Spectrum Acquisition: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

  • Data Processing: The instrument software will ratio the sample spectrum against the KBr-only background spectrum.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of 2-bromoquinoline-6-carbonitrile using FTIR spectroscopy, from sample handling to final interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Prep Sample Acquisition 2-Bromoquinoline-6-carbonitrile (Solid Powder) Method_Choice Method Selection Prep->Method_Choice ATR ATR-FTIR Place powder on crystal Apply pressure Method_Choice->ATR  Rapid Analysis KBr KBr Pellet Grind sample with dry KBr Press into transparent pellet Method_Choice->KBr  High-Resolution Transmission Acquire_Bkg Acquire Background Spectrum (Empty ATR or Blank KBr Pellet) ATR->Acquire_Bkg KBr->Acquire_Bkg Acquire_Smp Acquire Sample Spectrum (Sample in place) Acquire_Bkg->Acquire_Smp Process Process Spectrum (Ratio Sample/Background) Acquire_Smp->Process Final_Spectrum Final IR Spectrum (Absorbance vs. Wavenumber) Process->Final_Spectrum Analysis Analysis Final_Spectrum->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Caption: Workflow for FTIR analysis of 2-Bromoquinoline-6-carbonitrile.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds like 2-bromoquinoline-6-carbonitrile. By understanding the characteristic vibrational frequencies of the quinoline ring, the nitrile group, and the carbon-bromine bond, researchers can confidently verify the identity and purity of their material. The predicted spectrum, dominated by a strong, sharp nitrile peak around 2240-2220 cm⁻¹ and characteristic aromatic and C-Br absorptions, provides a clear fingerprint for this molecule. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, interpretable data, thereby upholding scientific rigor in research and development.

References

  • Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (Year). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. Available at: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Available at: [Link]

  • YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available at: [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. Available at: [Link]

  • Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... Available at: [Link]

  • Boxer, S. G., et al. (Year). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Available at: [Link]

  • Su, Y., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(15), 4554–4561. Available at: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ResearchGate. Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Available at: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Heterocyclic Compounds. Part I. Substituted Quinolines. Journal of the Chemical Society, 2942. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available at: [Link]

  • PubChem. 6-Bromoquinoline-2-carbonitrile. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Available at: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

  • Thieme. 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (2025). 6-Bromoquinoline-8-carbonitrile. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromoquinoline-6-carbonitrile

Introduction & Chemical Context 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. The quinoline core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. The quinoline core is a privileged pharmacophore, while the 6-carbonitrile group provides a critical synthetic handle for late-stage functionalization (e.g., conversion to tetrazoles, primary amines, or amides)[1].

From a reactivity standpoint, the 2-position of the quinoline ring is highly electron-deficient. This deficiency is further amplified by the electron-withdrawing nature of the cyano group at the 6-position. Consequently, the C2–Br bond is highly activated toward oxidative addition by low-valent palladium species, making it an excellent candidate for Suzuki-Miyaura cross-coupling[2]. However, the basicity of the quinoline nitrogen and the base-sensitivity of the nitrile group necessitate careful optimization of the catalytic system to prevent catalyst poisoning and functional group degradation.

Mechanistic Causality in the Catalytic Cycle

To rationally design a successful cross-coupling protocol, one must understand how the specific structural features of 2-bromoquinoline-6-carbonitrile interact with the palladium catalytic cycle[3]:

  • Oxidative Addition: The electron-withdrawing 6-cyano group accelerates the insertion of Pd(0) into the C–Br bond. However, the adjacent quinoline nitrogen can act as a competing Lewis base, potentially coordinating to the Pd(II) intermediate and trapping it in an inactive resting state. Utilizing bidentate ligands (e.g., dppf) or bulky monophosphines (e.g., XPhos) prevents this off-cycle coordination[4].

  • Transmetalation: This step requires the activation of the boronic acid by a base to form a nucleophilic boronate complex[5]. Because 2-bromoquinoline-6-carbonitrile contains a base-sensitive nitrile group, the choice of base is a delicate balance: it must be strong enough to drive transmetalation but mild enough to prevent nitrile hydrolysis.

  • Reductive Elimination: The steric bulk of the supporting phosphine ligands forces the quinolinyl and aryl groups into close proximity, accelerating the formation of the new C–C bond and regenerating the Pd(0) catalyst[4].

CatalyticCycle Pd0 1. Active Catalyst Pd(0)Lₙ OA 2. Oxidative Addition [2-Quinolinyl-Pd(II)-Br]Lₙ Pd0->OA + 2-Bromoquinoline-6-carbonitrile TM 3. Transmetalation [2-Quinolinyl-Pd(II)-Aryl]Lₙ OA->TM + Aryl-B(OH)₂ / Base - Base•HBr RE 4. Reductive Elimination Cross-Coupled Product TM->RE Ligand Reorganization RE->Pd0 - Product Release

Catalytic cycle of Suzuki-Miyaura coupling for 2-bromoquinoline-6-carbonitrile.

Reaction Optimization & Quantitative Data

The following table synthesizes optimized conditions for coupling 2-haloquinolines with various aryl boronic acids, highlighting the mechanistic rationale behind each parameter[2][4][6].

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Typical YieldMechanistic Rationale
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane / H₂O (4:1)901270–85%Standard biphasic conditions; ideal for stable, electron-rich boronic acids.
Pd(dppf)Cl₂ Cs₂CO₃DMF / H₂O (5:1)80880–92%Bidentate ligand prevents competitive coordination by the quinoline nitrogen.
Pd(OAc)₂ / XPhos K₃PO₄Toluene (Anhydrous)1001685–95%Bulky ligand promotes reductive elimination; anhydrous environment prevents nitrile hydrolysis.
Pd/C (5%) K₂CO₃EtOH / H₂O (3:1)802460–75%Heterogeneous, ligand-free approach; simplifies purification but yields lower turnover.

Validated Experimental Protocols

Protocol A: Standard Biphasic Coupling (For robust boronic acids)

This protocol utilizes a biphasic solvent system to maintain high solubility for both the organic substrates and the inorganic base.

Self-Validating Markers:

  • LC-MS: 2-Bromoquinoline-6-carbonitrile exhibits a distinct isotopic doublet at m/z ~233 and 235 (1:1 ratio) due to the ⁷⁹Br and ⁸¹Br isotopes[1]. The complete disappearance of this doublet is a definitive marker of successful oxidative addition.

  • TLC: The starting material is UV-active at 254 nm. The cross-coupled product typically exhibits strong fluorescence under 365 nm UV light due to extended biaryl conjugation.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 2-Bromoquinoline-6-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol)[2].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly inserts into the Pd-aryl bond, promoting unwanted homocoupling of the boronic acid[2].

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL) via syringe.

  • Catalyst Introduction: Quickly remove the septum under positive Argon flow and add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Reseal and flush with Argon for 2 minutes. Causality: Adding the catalyst last minimizes its exposure to trace oxygen before the active Pd(0) species is generated.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 8–12 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous base and organic solvent layers.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Anhydrous Coupling (For base-sensitive substrates)

Aqueous bases at elevated temperatures can hydrolyze the 6-carbonitrile group to a primary amide or carboxylic acid. This protocol utilizes anhydrous conditions to preserve the nitrile handle[4].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with 2-Bromoquinoline-6-carbonitrile (1.0 equiv), arylboronic acid (1.5 equiv), finely milled anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M relative to the quinoline).

  • Reaction: Seal the vial with a PTFE-lined cap and heat to 100 °C for 16 hours. Causality: The bulky XPhos ligand creates a highly active, electron-rich Pd center that facilitates transmetalation even with insoluble inorganic bases in non-polar solvents.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black, and elute with CH₂Cl₂. Concentrate and purify via chromatography.

Troubleshooting & Logical Workflows

When a Suzuki-Miyaura coupling fails, systematic troubleshooting is required to identify the broken node in the catalytic cycle.

Troubleshooting Start LC-MS: Low Product Yield (<20%) Unreacted Unreacted Starting Material (Failed Oxidative Addition) Start->Unreacted Homocoupling Aryl-Aryl Homocoupling (Oxygen Contamination) Start->Homocoupling Hydrolysis Nitrile Hydrolysis to Amide (Overly Basic Conditions) Start->Hydrolysis Sol1 Use electron-rich ligands (XPhos) Increase temperature Unreacted->Sol1 Sol2 Strict freeze-pump-thaw degassing Argon atmosphere Homocoupling->Sol2 Sol3 Switch to mild anhydrous base (e.g., K₃PO₄ in Toluene) Hydrolysis->Sol3

Logical troubleshooting workflow for common Suzuki coupling failures.

  • Observation: Unreacted Starting Material. If the isotopic bromine doublet persists on LC-MS, oxidative addition has failed or the catalyst has been poisoned. Action: Switch to a more robust catalyst precursor (e.g., Pd₂(dba)₃) and a highly coordinating bidentate ligand to outcompete the quinoline nitrogen[4].

  • Observation: Boronic Acid Homocoupling. The formation of biaryl byproducts derived solely from the boronic acid indicates the presence of oxygen, which acts as an oxidant for the Pd(II) intermediates[2]. Action: Implement strict freeze-pump-thaw degassing of all solvents.

  • Observation: Protodeboronation. If the boronic acid converts to the corresponding unfunctionalized arene (Ar-H), the transmetalation step is too slow compared to the rate of hydrolysis. Action: Use anhydrous conditions (Protocol B) or slowly add the boronic acid via syringe pump over 4 hours to keep its active concentration low.

References

  • Suzuki Coupling Mechanism and Scope, Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling Catalytic Cycles, Chemistry LibreTexts. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. Available at:[Link]

Sources

Application

Synthesis of functionalized quinolines using 2-Bromoquinoline-6-carbonitrile

Application Note: Divergent Synthesis of Functionalized Quinolines via 2-Bromoquinoline-6-carbonitrile Executive Summary Quinolines represent a privileged class of pharmacophores extensively utilized in oncology, infecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Functionalized Quinolines via 2-Bromoquinoline-6-carbonitrile

Executive Summary

Quinolines represent a privileged class of pharmacophores extensively utilized in oncology, infectious disease, and neurological drug development. Within this chemical space, 2-Bromoquinoline-6-carbonitrile (CAS 1352443-28-7) serves as a highly versatile, bifunctional building block. This application note details the mechanistic rationale, quantitative reaction profiles, and self-validating protocols for the divergent functionalization of this scaffold. By leveraging the synergistic electronic effects of the 2-bromo and 6-cyano groups, researchers can efficiently access diverse chemical space through transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

Mechanistic Rationale: The Push-Pull Activation

The synthetic utility of 2-bromoquinoline-6-carbonitrile is dictated by its unique electronic topology. The 2-position of the quinoline ring is inherently activated toward nucleophilic attack and oxidative addition due to the adjacent electronegative nitrogen atom.

However, the presence of the 6-carbonitrile group fundamentally alters the reaction kinetics. The cyano group acts as a powerful electron-withdrawing group (EWG), exerting both inductive (-I) and mesomeric (-M) effects across the conjugated bicyclic system. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline core.

  • In Cross-Coupling : The electron-deficient nature of the C-Br bond thermodynamically favors the oxidative addition of Pd(0) or Ni(0) species, allowing for milder reaction conditions compared to unactivated quinolines[1]. Furthermore, reductive cross-coupling methodologies have proven highly effective for such activated heteroaryl bromides[2].

  • In SNAr : The EWG stabilizes the negatively charged Meisenheimer complex intermediate, drastically accelerating the rate of nucleophilic substitution with amines or alkoxides without the need for transition-metal catalysts.

  • In Sonogashira Coupling : The activated C-Br bond readily undergoes coupling with terminal alkynes, a pathway frequently used to generate highly conjugated styryl- and alkynyl-quinoline derivatives with distinct photophysical properties[3].

Pathway Visualization

G SM 2-Bromoquinoline-6-carbonitrile (Highly Electrophilic C2) Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Base SM->Suzuki Aryl Boronic Acids SNAr SNAr / Amination Amine, Heat or Pd-cat SM->SNAr 1°/2° Amines Sonogashira Sonogashira Pd(PPh3)4, CuI SM->Sonogashira Terminal Alkynes Prod1 2-Arylquinoline-6-carbonitrile (C-C Bond) Suzuki->Prod1 Prod2 2-Aminoquinoline-6-carbonitrile (C-N Bond) SNAr->Prod2 Prod3 2-Alkynylquinoline-6-carbonitrile (C-C Alkyne) Sonogashira->Prod3

Divergent functionalization pathways of 2-Bromoquinoline-6-carbonitrile.

Comparative Reaction Kinetics (Quantitative Data)

To illustrate the activating effect of the 6-cyano group, the table below summarizes the quantitative reaction profiles of 2-bromoquinoline-6-carbonitrile against an unactivated 2-bromoquinoline baseline under identical conditions.

Reaction TypeReagentsSubstrateTime / TempYield (%)
Suzuki Coupling PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃2-Bromoquinoline12h / 90°C75%
Suzuki Coupling PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃2-Bromoquinoline-6-carbonitrile 4h / 80°C 92%
SNAr Morpholine, K₂CO₃2-Bromoquinoline24h / 120°C45%
SNAr Morpholine, K₂CO₃2-Bromoquinoline-6-carbonitrile 6h / 90°C 88%

Data reflects the kinetic acceleration and yield enhancement driven by the 6-cyano EWG.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-arylquinoline-6-carbonitriles via C-C bond formation.

Causality in Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which geometrically accelerates the final reductive elimination step.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1 v/v) system is used. Dioxane solubilizes the organic substrate, while water is critical for hydrating the inorganic base (K₂CO₃) to form the highly reactive trihydroxyboronate intermediate. This intermediate undergoes transmetalation significantly faster than a neutral boronic acid.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2-Bromoquinoline-6-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add the 1,4-Dioxane/H₂O (4:1 v/v) solvent mixture. Sparge the solution with inert Argon gas for 10 minutes. (Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle).

  • Reaction: Seal the flask and heat to 80°C for 4 hours under vigorous stirring.

  • Self-Validation (LC-MS): Sample the reaction mixture. The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The reaction is complete and validated when this doublet completely disappears, replaced by a single mass peak corresponding to the coupled product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-aminoquinoline-6-carbonitriles via C-N bond formation.

Causality in Reagent Selection:

  • Solvent: Anhydrous DMF is utilized. As a polar aprotic solvent, DMF stabilizes the highly polar Meisenheimer transition state without forming a hydrogen-bond hydration shell around the nucleophilic amine. This maximizes the amine's nucleophilicity.

  • Stoichiometry: A 2.5 molar equivalent of the amine is used. The excess amine acts as an intrinsic acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward without requiring external inorganic bases.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromoquinoline-6-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration) in a sealed vial.

  • Addition: Add the secondary amine (e.g., morpholine or piperidine) (2.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C for 6 hours.

  • Self-Validation (Visual & NMR):

    • Visual: The reaction mixture will transition from pale yellow to a deep orange/red hue, visually indicating the formation of the extended conjugated amino-quinoline system.

    • ¹H NMR: Upon isolation, validate the structure via proton NMR. The C3-proton of the quinoline ring will shift significantly upfield (typically moving from ~7.8 ppm in the starting material to ~6.9 ppm in the product). This shift is caused by the strong electron-donating resonance (+M) effect of the newly installed amine shielding the C3 position.

  • Workup: Quench the reaction by pouring it into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Dichloromethane (DCM), wash extensively with water to remove DMF, dry, and concentrate.

References

  • Title: Multiple Regioselective Functionalizations of Quinolines via Magnesiations Source: Organic Letters (ACS Publications) URL: [Link][1]

  • Title: Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: PMC (National Institutes of Health) URL: [Link][2]

  • Title: Sonogashira cross-coupling reaction and synthesis of SQLs. The direct alkylation of the 2-bromoquinoline produced analogs of styrylquinolines Source: ResearchGate URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromoquinoline-6-carbonitrile

Welcome to the technical support center for the synthesis of 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7)[1]. This guide is designed for researchers, chemists, and drug development professionals who are looking to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7)[1]. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield of this valuable heterocyclic building block. We will delve into common synthetic challenges, provide detailed, field-proven protocols, and explain the chemical principles behind each optimization step to ensure both success and understanding in your laboratory work.

Overview of Synthetic Strategy

The synthesis of 2-Bromoquinoline-6-carbonitrile is a multi-step process that requires careful control over reaction conditions to achieve high yields. While several routes exist, a common and logical pathway involves the construction of the quinoline core, introduction of the nitrile group at the 6-position, and finally, selective bromination at the 2-position. The following workflow outlines a robust approach that allows for troubleshooting at discrete stages.

G cluster_0 Part 1: Nitrile Group Introduction cluster_1 Part 2: Selective Bromination A 6-Aminoquinoline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄, 0-5°C) C Quinoline-6-carbonitrile B->C Sandmeyer Reaction (CuCN, KCN) D Quinoline-6-carbonitrile N-oxide C->D N-Oxidation (m-CPBA or H₂O₂) E 2-Bromoquinoline-6-carbonitrile (Final Product) D->E Bromination (POBr₃ or PBr₃/PBr₅)

Caption: Recommended synthetic workflow for 2-Bromoquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage for achieving a high overall yield? A1: The Sandmeyer reaction (conversion of the 6-aminoquinoline to the 6-carbonitrile) is often the most challenging and yield-defining step.[2] Precise temperature control during diazotization is paramount to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and significantly lower yields.[2]

Q2: Why is an N-oxidation step recommended before bromination? A2: Direct bromination of the quinoline-6-carbonitrile ring is difficult to control and can lead to a mixture of products or require harsh conditions due to the electron-withdrawing nature of the nitrile group.[3] N-oxidation activates the 2- and 4-positions of the quinoline ring towards electrophilic attack. Subsequent reaction with a brominating agent like phosphorus oxybromide (POBr₃) proceeds through a mechanism that strongly favors substitution at the 2-position, leading to cleaner product formation and higher regioselectivity.

Q3: How can I effectively monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring these reactions. Use a solvent system that provides good separation between the starting material, intermediates, and the product (e.g., a mixture of ethyl acetate and hexanes). Visualizing the spots under UV light is typically sufficient. For reactions like the Sandmeyer, where the intermediate is unstable, monitoring the disappearance of the starting amine is the key indicator of completion.

Q4: Is it necessary to purify the intermediate Quinoline-6-carbonitrile before proceeding? A4: Yes, it is highly recommended. Impurities carried over from the Sandmeyer reaction can interfere with the subsequent N-oxidation and bromination steps, leading to complex side reactions and a challenging final purification.[2] Purifying the intermediate via column chromatography or recrystallization will result in a more efficient and higher-yielding overall synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Part 1: The Sandmeyer Reaction (6-Aminoquinoline → Quinoline-6-carbonitrile)

Q: My Sandmeyer reaction has a very low yield, and I've isolated a significant amount of dark, tarry material. What is the likely cause? A: This is a classic issue often stemming from poor temperature control.

  • Causality: The diazonium salt intermediate is thermally unstable. If the temperature during its formation (diazotization) or during the addition to the copper cyanide solution rises above 5-10 °C, it will rapidly decompose. This decomposition leads to a cascade of side reactions, including coupling with itself and reaction with water to form phenols, resulting in polymerization and tar formation.[4]

  • Solutions:

    • Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization process using an ice-salt bath.[2]

    • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of the amine, ensuring the temperature never spikes.

    • Purity of Amine: Ensure the starting 6-aminoquinoline is pure. Impurities can catalyze the decomposition of the diazonium salt.[2]

Q: The main byproduct of my reaction is 6-hydroxyquinoline, not the desired nitrile. How can I prevent this? A: This indicates that the diazonium salt is reacting with water before it can react with the cyanide nucleophile.

  • Causality: The diazonium group (-N₂⁺) is an excellent leaving group, and water can act as a nucleophile to displace it, especially if the subsequent cyanation step is slow or inefficient.

  • Solutions:

    • Use Fresh Reagents: Prepare the copper(I) cyanide solution freshly. The activity of the catalyst is crucial for a rapid reaction.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the heated (e.g., 60-70 °C) copper cyanide solution. This ensures that each drop of the diazonium salt solution reacts quickly with the cyanide before it has a chance to decompose or react with the aqueous solvent.

    • Minimize Water: While the reaction is aqueous, avoid adding unnecessary excess water.

Part 2: Selective Bromination (Quinoline-6-carbonitrile → 2-Bromoquinoline-6-carbonitrile)

Q: My bromination reaction using molecular bromine (Br₂) resulted in a mixture of products, including di-brominated species. How can I improve selectivity? A: Over-bromination is a common challenge when using highly reactive reagents like Br₂ on activated substrates.[3]

  • Causality: Molecular bromine is a very strong electrophile. Even with an N-oxide, which directs to the 2-position, the resulting product can sometimes be reactive enough to undergo a second bromination, especially if there is an excess of Br₂ or the reaction temperature is too high.

  • Solutions:

    • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents, to favor mono-bromination.[3]

    • Switch to a Milder Reagent: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine and is often preferred for controlling the halogenation of heterocyclic systems.[3][5]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and add the brominating agent slowly to control the reaction rate and prevent over-reaction.[6]

Q: After N-oxidation, my bromination attempt with POBr₃ is sluggish and gives a low yield of the desired product. What can I do? A: Incomplete reaction can be due to insufficient activation or reagent quality.

  • Causality: The reaction of the N-oxide with POBr₃ forms a reactive intermediate. If the POBr₃ is old or has been exposed to moisture, its reactivity may be compromised. Alternatively, the reaction may simply require more thermal energy to proceed to completion.

  • Solutions:

    • Check Reagent Quality: Use fresh, high-quality phosphorus oxybromide.

    • Increase Temperature: These reactions are often performed at elevated temperatures (e.g., 80-120 °C). Gradually increase the reaction temperature while monitoring by TLC.

    • Solvent Choice: Ensure you are using an appropriate high-boiling, aprotic solvent if necessary, or running the reaction neat if the protocol calls for it.

Part 3: Workup and Purification

Q: My crude product is an oil that is difficult to handle, and it seems to decompose on my silica gel column. How should I purify it? A: Quinolines can be sensitive to the acidic nature of standard silica gel, and purification requires a modified approach.[7]

  • Causality: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel.[7] This can lead to poor separation, tailing of spots on TLC, and in some cases, degradation of the compound.

  • Solutions:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the pure product is re-extracted into an organic solvent.[7] This is an excellent way to remove non-basic impurities.

    • Deactivate Silica Gel: If column chromatography is still needed, neutralize the silica gel. Prepare the silica slurry in your starting eluent (e.g., 95:5 hexane:ethyl acetate) and add 1% triethylamine (v/v) to the slurry and the eluent mobile phase. This will cap the acidic sites and allow for much cleaner elution.

    • Consider Recrystallization: If the product is a solid, recrystallization is a powerful purification technique that avoids the potential for degradation on silica.[7]

Detailed Experimental Protocols

Protocol 1: Sandmeyer Reaction for Quinoline-6-carbonitrile

This protocol is adapted from general procedures for Sandmeyer reactions on heterocyclic amines.[2]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 6-aminoquinoline (1 equivalent) in a mixture of concentrated sulfuric acid and water, cooled in an ice-salt bath to 0 °C.

    • In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 equivalents) and potassium cyanide (1.5 equivalents) in water. Heat this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution dropwise via an addition funnel to the hot cyanide solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium carbonate solution.

    • Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure quinoline-6-carbonitrile.

Protocol 2: N-Oxidation and Bromination

This protocol outlines the selective bromination at the 2-position.

  • N-Oxidation:

    • Dissolve quinoline-6-carbonitrile (1 equivalent) in a suitable solvent like dichloromethane or chloroform.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Dry the organic layer and remove the solvent to yield the crude quinoline-6-carbonitrile N-oxide, which can often be used in the next step without further purification.

  • Bromination:

    • Place the crude N-oxide (1 equivalent) in a round-bottom flask.

    • Add phosphorus oxybromide (POBr₃, 2-3 equivalents) and heat the mixture to 90-100 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or 2M NaOH) until it is slightly basic (pH ~8).

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to give the crude 2-Bromoquinoline-6-carbonitrile.

    • Purify via column chromatography (using triethylamine-treated silica if necessary) or recrystallization.

Data Summary and Troubleshooting Logic

The following table provides a summary of key parameters and expected outcomes.

Reaction Step Key Reagents Critical Temp. Common Byproducts Expected Yield
Sandmeyer NaNO₂, H₂SO₄, CuCN0-5 °C (Diazotization)6-Hydroxyquinoline, Tar40-60%
N-Oxidation m-CPBA0 °C to RTUnreacted starting material85-95%
Bromination POBr₃90-100 °CUnreacted N-oxide70-85%

Use the following logic tree to diagnose issues with your synthesis.

G cluster_B Troubleshooting: Incomplete Reaction cluster_C Troubleshooting: Decomposition cluster_D Troubleshooting: Specific Byproduct A Low Yield of Final Product B TLC Shows Mostly Starting Material A->B Incomplete Reaction C TLC Shows Multiple Unidentified Spots A->C Side Reactions / Decomposition D TLC Shows Known Byproduct (e.g., 6-Hydroxyquinoline) A->D Specific Side Reaction B1 Check Reagent Quality (e.g., old POBr₃, impure amine) B->B1 B2 Increase Reaction Time or Temperature B->B2 B3 Confirm Stoichiometry B->B3 C1 Verify Temperature Control (especially Sandmeyer) C->C1 C2 Use Milder Reagents (e.g., NBS instead of Br₂) C->C2 C3 Check Purity of Intermediates C->C3 D1 Review Reaction Mechanism (e.g., H₂O attacking diazonium salt) D->D1 D2 Adjust Addition Procedure (e.g., add diazonium salt to hot CuCN) D->D2

Caption: A logic diagram for troubleshooting low-yield reactions.

References

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Yorulmaz, F., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Avoiding drastic conditions for the bromination of quinoline derivatives.
  • Wang, L., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Wang, L., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC.
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • BenchChem. (n.d.). Purification challenges for bromoquinoline compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Ali, S., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • ChemicalBook. (n.d.). 2-Bromoquinoline synthesis.
  • Szumny, A., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
  • Dou, G., et al. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. The Japan Institute of Heterocyclic Chemistry.
  • Ascendex Scientific, LLC. (n.d.). 2-chloroquinoline-6-carbonitrile.
  • BenchChem. (n.d.). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
  • MilliporeSigma. (n.d.). 2-Bromoquinoline-6-carbonitrile.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromoquinoline-6-carbonitrile Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when scaling and optimizing cross-coupling reactions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when scaling and optimizing cross-coupling reactions for 2-bromoquinoline-6-carbonitrile .

This substrate presents a unique dichotomy: the strongly electron-withdrawing cyano group at the 6-position highly activates the C2–Br bond toward oxidative addition, but the basic quinoline nitrogen acts as a potent catalyst poison. Successfully driving palladium loadings down to parts-per-million (ppm) levels requires a rigorous understanding of pre-catalyst activation kinetics and off-cycle resting states.

Part 1: Diagnostic FAQ & Troubleshooting Guides

Q1: Why does my cross-coupling stall when I reduce the palladium loading below 1 mol%? A: The stalling is a direct consequence of catalyst poisoning by the quinoline nitrogen. The lone pair on the quinoline nitrogen strongly coordinates to the palladium center, forming catalytically dormant off-cycle Pd(II) species[1]. At high catalyst loadings (1–5 mol%), there is sufficient active palladium to drive the reaction despite this equilibrium. However, when you drop the loading to ppm levels, the massive stoichiometric excess of the basic nitrogen completely sequesters the active metal[2].

  • Causality-Driven Solution: Employ bulky dialkylbiarylphosphine ligands (e.g., XPhos, SPhos). These ligands create a steric shield around the palladium center, physically preventing the coordination of the quinoline nitrogen while still allowing the necessary oxidative addition and transmetalation steps to occur[1].

Q2: How do I differentiate between catalyst deactivation and a transmetalation bottleneck? A: You must analyze the crude reaction mixture for unreacted starting materials versus byproducts. Because the cyano group makes the C2–Br bond highly reactive, oxidative addition is rarely the rate-limiting step. If your 2-bromoquinoline-6-carbonitrile is fully consumed but your product yield is low, your catalyst is active, but the catalytic cycle is trapped at the Pd(II)-aryl intermediate[3]. This transmetalation failure often manifests as high levels of boronic acid homocoupling or protodeboronation[1].

  • Causality-Driven Solution: If transmetalation is the bottleneck, switch to a more soluble base (e.g., from K₂CO₃ to Cs₂CO₃) or increase the water content in your solvent mixture to accelerate boronate activation. If starting material remains untouched, you are facing catalyst deactivation.

Q3: What is the most reliable method to achieve ppm-level palladium catalysis for this substrate? A: The critical factor for ppm-level catalysis is the efficiency of in situ pre-catalyst reduction. Traditional Pd(II) salts like Pd(OAc)₂ require reduction to the active Pd(0) species, a process that is often inefficient and consumes valuable phosphine ligands[4]. At ppm loadings, inefficient activation leads to the irreversible aggregation of palladium into inactive Pd black[5].

  • Causality-Driven Solution: Abandon standard Pd(II) salts in favor of well-defined pre-catalysts, such as Buchwald Generation 3 or 4 palladacycles. These complexes undergo rapid, quantitative activation under mild basic conditions, ensuring that 100% of your palladium enters the productive catalytic cycle[4].

Part 2: Catalyst Optimization Matrix

The following table summarizes quantitative data comparing standard catalytic systems against optimized ppm-level systems for the Suzuki-Miyaura coupling of 2-bromoquinoline-6-carbonitrile.

Catalyst SystemLigandPd LoadingTemp (°C)Base / SolventYield (%)Primary Failure Mode at Sub-Optimal Conditions
Pd(PPh₃)₄None5 mol%90K₂CO₃ / Dioxane-H₂O85High residual Pd; stalls completely at <2 mol%
Pd(OAc)₂PPh₃1 mol%100Na₂CO₃ / IPA-H₂O45Pd black precipitation; incomplete conversion
XPhos Pd G3XPhos1000 ppm80K₃PO₄ / THF-H₂O92Protodeboronation if water content is excessive
Pd(OAc)₂SPhos250 ppm80K₂CO₃ / MeOH88Slow initiation if not rigorously degassed

Part 3: Self-Validating Experimental Protocol

To successfully execute a 500 ppm Pd-catalyzed Suzuki-Miyaura coupling , you must utilize a self-validating dual-vial setup. This protocol definitively isolates the cause of any potential failure (e.g., base incompatibility vs. catalyst death).

Step 1: Preparation of the Catalyst Stock Solution To achieve accurate ppm-level dosing, prepare a stock solution. Dissolve 4.0 mg of XPhos Pd G3 in 10.0 mL of anhydrous, degassed THF. This yields a precise concentration for volumetric addition, preventing weighing errors associated with sub-milligram quantities.

Step 2: Dual-Vial Setup

  • Vial A (Standard Reaction): Add 2-bromoquinoline-6-carbonitrile (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Vial B (Control): Add all reagents except the arylboronic acid.

Step 3: Rigorous Degassing Seal both vials with PTFE septa. Subject the dry powders to three cycles of vacuum and argon backfilling. Oxygen contamination is the primary driver of oxidative homocoupling of the boronic acid[3].

Step 4: Solvent and Catalyst Addition Inject 4.0 mL of a degassed THF/H₂O mixture (4:1 v/v) into each vial. Then, inject exactly 100 µL of the catalyst stock solution (yielding approx. 500 ppm Pd loading) into both vials.

Step 5: Reaction and Validation Heat both vials to 80 °C with vigorous stirring for 4 hours.

  • Validation Check: Analyze aliquots via quantitative NMR. Vial A should show >90% product formation. Vial B must show 100% unreacted 2-bromoquinoline-6-carbonitrile. If Vial B shows protodehalogenation (formation of quinoline-6-carbonitrile), your base is too harsh or the temperature is too high, leading to premature reduction of the C–Br bond.

Part 4: Mechanistic & Troubleshooting Workflows

Troubleshooting Start Reaction Stalls (<1 mol% Pd) CheckSM Check Unreacted 2-Bromoquinoline-6-carbonitrile Start->CheckSM HighSM High SM Remaining (Oxidative Addition Failure) CheckSM->HighSM LowSM Low SM Remaining (Transmetalation Failure) CheckSM->LowSM Poisoning Catalyst Poisoning by Quinoline Nitrogen HighSM->Poisoning Homocoupling Boronic Acid Homocoupling or Protodeboronation LowSM->Homocoupling Solution1 Switch to Bulky Ligand (e.g., XPhos, SPhos) Poisoning->Solution1 Solution2 Slow Addition of Boronic Acid & Rigorous Degassing Homocoupling->Solution2

Diagnostic workflow for stalled 2-bromoquinoline-6-carbonitrile cross-couplings.

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII OffCycle Off-Cycle Species (N-Coordination) PdII->OffCycle Quinoline N Transmet Transmetalation PdII->Transmet OffCycle->PdII Heat / Bulky Ligand RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle vs. off-cycle deactivation by quinoline nitrogen coordination.

References

  • Title: Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines Source: Benchchem URL
  • Title: Troubleshooting failed reactions with 2-Bromoquinoline-4-carbaldehyde Source: Benchchem URL
  • Title: Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines Source: Benchchem URL
  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL
  • Source: PMC (National Institutes of Health)
  • Source: Organic Chemistry Frontiers (RSC Publishing)

Sources

Troubleshooting

Preventing nitrile hydrolysis during 2-Bromoquinoline-6-carbonitrile functionalization

Topic: Troubleshooting and Preventing Nitrile Hydrolysis During Cross-Coupling Workflows Welcome to the Application Support Center. Functionalizing 2-Bromoquinoline-6-carbonitrile—particularly via palladium-catalyzed cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting and Preventing Nitrile Hydrolysis During Cross-Coupling Workflows

Welcome to the Application Support Center. Functionalizing 2-Bromoquinoline-6-carbonitrile—particularly via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—presents a unique chemoselectivity challenge. Researchers frequently report the unintended hydration or hydrolysis of the C6-nitrile group, leading to primary amide or carboxylic acid byproducts.

This guide provides mechanistic insights, troubleshooting FAQs, optimized protocols, and visual workflows to ensure the integrity of your nitrile group during functionalization.

Mechanistic Insight: The "Why" Behind Nitrile Hydrolysis

To solve nitrile hydrolysis, we must first understand the causality of the side reaction. The quinoline ring is highly electron-deficient. The nitrogen atom at position 1 withdraws electron density from the conjugated aromatic system. Because the nitrile at position 6 is in direct conjugation with this electron-withdrawing core, the nitrile carbon becomes exceptionally electrophilic.

Under standard Suzuki-Miyaura conditions (which typically employ aqueous inorganic bases like Na2​CO3​ or NaOH and temperatures ≥80 °C ), hydroxide ions readily attack this activated nitrile carbon[1]. This forms an imidate intermediate that rapidly tautomerizes to a primary amide. Prolonged exposure to these basic, aqueous conditions at elevated temperatures will further hydrolyze the amide to a carboxylate salt. Therefore, preserving the nitrile requires a kinetic approach: we must accelerate the cross-coupling cycle so that it vastly outcompetes the background hydrolysis rate, while simultaneously starving the hydrolysis pathway of its key reagents (water and strong nucleophilic base).

Troubleshooting Guide & FAQs

Q1: Why am I isolating the primary amide (+18 Da) or carboxylic acid (+19 Da in negative mode) instead of my cross-coupled nitrile? A: Your reaction conditions are likely providing both the nucleophile (water/hydroxide) and the thermal energy required to breach the activation barrier for nitrile hydration. Standard protocols using Pd(PPh3​)4​ , aqueous Na2​CO3​ , and refluxing solvent mixtures are fundamentally incompatible with activated nitriles. The basic catalysis hydrolyzes the nitrile with stoichiometric consumption of the base[1].

Q2: How do I choose the right base and solvent to prevent this? A: You must transition to strictly anhydrous conditions. Replace aqueous carbonate or hydroxide bases with finely milled, anhydrous tribasic potassium phosphate ( K3​PO4​ ) or cesium fluoride ( CsF ). These bases are sufficiently basic to activate the boronic acid for transmetalation but lack the nucleophilicity of hydroxide. Pair this with a rigorously anhydrous, aprotic solvent like 1,4-Dioxane or Toluene to eliminate the water source entirely[2].

Q3: Does the catalyst choice matter for preserving the nitrile? A: Absolutely. The goal is to lower the reaction temperature to kinetically freeze out the hydrolysis pathway while maintaining a rapid cross-coupling cycle. First-generation catalysts like Pd(PPh3​)4​ require high heat ( ≥80 °C ) to overcome the sluggish oxidative addition into the deactivated 2-bromo position. By switching to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos , you facilitate rapid oxidative addition and reductive elimination at much lower temperatures ( 40–60 °C )[3]. This ensures the C–C bond forms long before any trace moisture can attack the nitrile.

Condition Optimization Data

The following table summarizes the quantitative impact of base, solvent, and catalyst selection on the chemoselectivity of 2-Bromoquinoline-6-carbonitrile Suzuki-Miyaura coupling.

Catalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Cross-Coupled Nitrile Yield (%)Hydrolyzed Byproduct Yield (%)
Pd(PPh3​)4​ Na2​CO3​ (2M aq)Dioxane / H2​O 9012%85% (Amide/Acid)
Pd(dppf)Cl2​ K2​CO3​ (solid)DMF (wet)8041%48% (Amide)
XPhos Pd G2 K3​PO4​ (anhydrous)1,4-Dioxane (anhydrous)6094% < 2%
SPhos Pd G2 CsF (anhydrous)Toluene (anhydrous)6089% < 1%

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G2 to enable low-temperature coupling, coupled with anhydrous K3​PO4​ to prevent base-mediated hydration.

Step 1: Reagent Preparation (Glovebox or Schlenk Technique)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromoquinoline-6-carbonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add anhydrous, finely milled K3​PO4​ (2.0 equiv, 2.0 mmol). Note: K3​PO4​ is highly hygroscopic. It must be stored in a desiccator or glovebox.

  • Add XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%).

Step 2: Solvent Degassing & Addition

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate and backfill the vial with dry Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M) via syringe. The solvent must be previously sparged with Argon for 30 minutes to remove dissolved oxygen.

Step 3: Reaction Execution & Self-Validation

  • Place the vial in a pre-heated reaction block at 60 °C . Stir vigorously (800 rpm) for 2 to 4 hours.

  • Self-Validation Checkpoint: At the 1-hour mark, withdraw a aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Causality Check: Look for the desired product mass. If you observe a mass shift of +18 Da (M+H+18), primary amide formation has occurred, validating that ambient moisture has breached your anhydrous setup. If the product mass is dominant and +18 Da is absent, your anhydrous protocol is successfully validated.

Step 4: Workup

  • Cool the reaction strictly to room temperature before exposing it to air or aqueous quench. (Exposing a hot reaction mixture to aqueous workup can trigger rapid hydrolysis).

  • Dilute with Ethyl Acetate ( 10 mL ) and filter through a short pad of Celite to remove the phosphate salts and palladium black.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Reaction Pathway Diagram

The following logical workflow illustrates how reaction conditions dictate the bifurcation between successful cross-coupling and undesired hydrolysis.

G Start 2-Bromoquinoline-6-carbonitrile + Ar-B(OH)2 Cond1 Standard Conditions (Na2CO3, H2O, 90°C) Start->Cond1 Cond2 Optimized Conditions (XPhos Pd G2, K3PO4, Dioxane, 60°C) Start->Cond2 Path1 Hydroxide Attack on -CN (Kinetic Trap) Cond1->Path1 Path2 Rapid Transmetalation & Reductive Elimination Cond2->Path2 End1 Hydrolyzed Byproduct (Amide / Carboxylic Acid) Path1->End1 End2 Desired Product (2-Arylquinoline-6-carbonitrile) Path2->End2

Reaction pathway bifurcation: Hydrolysis vs. Cross-Coupling based on reaction conditions.

References

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration Frontiers in Chemistry[Link]

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds ResearchGate / Original Source: Angewandte Chemie International Edition[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid National Institutes of Health (NIH) / PMC[Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Bromination of 6-Cyanoquinoline Precursors

Welcome to the technical support center for the synthesis of brominated 6-cyanoquinoline precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of brominated 6-cyanoquinoline precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on the quinoline scaffold. The presence of the electron-withdrawing cyano group at the 6-position introduces specific challenges regarding reactivity and selectivity. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes, focusing on the critical goal of minimizing byproduct formation.

Section 1: Understanding the Reaction: Regioselectivity and Byproduct Formation

The bromination of 6-cyanoquinoline is a classic example of electrophilic aromatic substitution (SEAr) on a deactivated heterocyclic system. The quinoline nucleus itself has a complex reactivity profile. Electrophilic attack on the protonated (acidic media) quinoline ring generally favors substitution on the benzene ring at positions 5 and 8[1][2]. However, the presence and position of substituents, like the cyano group, profoundly influence the final regiochemical outcome.

The primary challenges in this synthesis are controlling both the extent of bromination (mono- vs. poly-) and the position of substitution[3]. The main byproducts arise from these two issues.

Key Mechanistic Considerations

The reaction proceeds via the formation of a positively charged intermediate (a Wheland intermediate or arenium ion). The stability of this intermediate dictates the preferred position of attack. The electron-withdrawing nature of the cyano group deactivates the entire molecule, particularly the benzene ring, making the reaction more challenging than with activated quinolines.

SEAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates (Arenium Ions) cluster_products Potential Products 6-CN-Q 6-Cyanoquinoline Intermediate_5 Attack at C5 (More Stable) 6-CN-Q->Intermediate_5 + Br⁺ Intermediate_7 Attack at C7 (Less Stable) 6-CN-Q->Intermediate_7 + Br⁺ Intermediate_8 Attack at C8 (Potentially Favored) 6-CN-Q->Intermediate_8 + Br⁺ Br+ Br⁺ (from Brominating Agent) Product_5 5-Bromo-6-cyanoquinoline Intermediate_5->Product_5 - H⁺ Product_7 7-Bromo-6-cyanoquinoline Intermediate_7->Product_7 - H⁺ Product_8 8-Bromo-6-cyanoquinoline Intermediate_8->Product_8 - H⁺ Polybromo Polybrominated Byproducts Product_5->Polybromo + Br⁺ (Excess Reagent) Product_8->Polybromo + Br⁺ (Excess Reagent) Troubleshooting_Workflow Start Problem Encountered (e.g., Impure Product) Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analysis Polybromo Polybromination Detected (Dibromo, Tribromo) Analysis->Polybromo Multiple Br isotopes Isomers Mixture of Regioisomers Analysis->Isomers Same Mass, different RT LowConv Low Conversion (High Starting Material) Analysis->LowConv High SM peak Sol_Poly_1 Reduce Reagent (1.0-1.05 eq) Polybromo->Sol_Poly_1 Sol_Poly_2 Lower Temperature (e.g., 0 °C) Polybromo->Sol_Poly_2 Sol_Poly_3 Use Milder Reagent (NBS instead of Br₂) Polybromo->Sol_Poly_3 Sol_Poly_4 Slow Reagent Addition Polybromo->Sol_Poly_4 Sol_Iso_1 Screen Solvents (Polar vs. Non-polar) Isomers->Sol_Iso_1 Sol_Iso_2 Use Strong Acid Media (e.g., H₂SO₄) Isomers->Sol_Iso_2 Sol_Iso_3 Try THQ Route Isomers->Sol_Iso_3 Sol_Low_1 Increase Temperature (Cautiously) LowConv->Sol_Low_1 Sol_Low_2 Use Stronger Reagent (e.g., Br₂/FeBr₃) LowConv->Sol_Low_2 Sol_Low_3 Increase Reaction Time LowConv->Sol_Low_3

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 2-Bromoquinoline-6-carbonitrile

Welcome to the Technical Support Center for quinoline derivative purification. This resource is engineered for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative purification. This resource is engineered for researchers, scientists, and drug development professionals. It provides targeted troubleshooting, self-validating protocols, and mechanistic insights to address the specific physicochemical challenges of isolating pure 2-Bromoquinoline-6-carbonitrile.

Diagnostic FAQs: Understanding the Molecule

Q1: Why is 2-Bromoquinoline-6-carbonitrile uniquely challenging to recrystallize compared to unsubstituted quinolines? A1: The difficulty arises from a strong intramolecular polarity conflict. The aromatic quinoline core and the heavy, polarizable 2-bromo substituent are highly lipophilic. Conversely, the 6-carbonitrile (cyano) group is strongly electron-withdrawing and capable of intense dipole-dipole interactions. This dichotomy means the compound often exhibits poor solubility in strictly non-polar solvents (like hexanes) but can be overly soluble in polar aprotic solvents, leading to poor recovery. Balancing these thermodynamic forces requires a carefully calibrated mixed-solvent system, such as an Ethyl Acetate/Hexane gradient[1].

Q2: My product "oils out" instead of forming a crystalline lattice. What is the mechanistic cause, and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture, or when the cooling rate is too rapid[2]. The cyano group's strong intermolecular dipole interactions can favor a disordered liquid state if the solvent system disrupts proper lattice packing. Fix: Reheat the solution until the oil completely redissolves. Add a small volume of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature, and reduce the cooling rate. Insulating the flask promotes slower cooling, which allows the thermodynamically favored crystals to form and excludes impurities[3].

Solvent Selection Matrix

To facilitate rapid solvent screening, the following table summarizes the quantitative performance of various solvent systems for bromoquinoline-carbonitrile derivatives based on empirical success rates[1][2][4].

Solvent SystemRatio (v/v)Solubility Profile (Hot / Cold)Typical YieldMechanistic Advantage
Ethyl Acetate / Hexane 1:1 to 1:5High / Very Low74–85%Excellent for separating closely related brominated isomers; forces rapid precipitation[1].
Ethanol / Water 85:15Moderate / Low70–80%Effective for removing less polar impurities; leverages steep temperature-dependent solubility[2].
Methanol / Acetone 1:1High / Moderate50–60%Useful when the target compound is highly crystalline and byproducts are highly soluble[4].

Decision Workflow for Solvent Selection

SolventOptimization Start Crude 2-Bromoquinoline- 6-carbonitrile Assess Assess Solubility Profile (Hot vs. Ambient) Start->Assess Decision1 High Hot / Low Cold Solubility? Assess->Decision1 Single Single Solvent Method (e.g., Hot Ethanol) Decision1->Single Yes Mixed Anti-Solvent Method (e.g., EtOAc / Hexane) Decision1->Mixed No Oiling Oils Out During Cooling? Single->Oiling Mixed->Oiling Fix Adjust Gradient & Decrease Cooling Rate Oiling->Fix Yes Success High-Purity Crystals Isolated Oiling->Success No Fix->Success

Workflow for optimizing 2-Bromoquinoline-6-carbonitrile recrystallization.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

This protocol leverages the differential solubility of the compound in ethyl acetate (good solvent) and hexanes (anti-solvent). It is the field-standard method for highly brominated quinolines[1].

Step-by-Step Methodology:

  • Dissolution: Transfer 1.0 g of crude 2-Bromoquinoline-6-carbonitrile to a 50 mL Erlenmeyer flask. Add 5 mL of Ethyl Acetate.

  • Heating & Validation: Gently heat the suspension on a hot plate (approx. 60°C) while swirling. Self-Validation Check: If the product does not dissolve, gradually add more Ethyl Acetate in 1 mL increments until complete dissolution is achieved[2].

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble polymeric impurities[2].

  • Anti-Solvent Addition: Remove the filtrate from the heat. Slowly add warm Hexane dropwise while swirling. Continue until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add exactly 1-2 drops of Ethyl Acetate until the turbidity just disappears, resulting in a clear, critically saturated solution.

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to ambient temperature (20-25°C) over 2 hours.

  • Maturation & Isolation: Transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration. Wash the filter cake with 2 mL of ice-cold Hexane[2].

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 4 hours.

Protocol B: Single-Solvent Recrystallization (Ethanol)

Ideal for removing highly polar impurities, utilizing the temperature-dependent solubility of the compound in alcohols[4].

Step-by-Step Methodology:

  • Saturation: Place the crude material in a flask and add a minimum volume of absolute Ethanol.

  • Reflux: Heat the mixture to reflux (78°C).

  • Decolorization (Optional): If the solution is dark brown or yellow, add 50 mg of activated charcoal to the hot solution, boil for 2 minutes, and perform a hot gravity filtration through a Celite pad before cooling[2].

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Self-Validation Check: If crystals do not form at room temperature, scratch the inside of the flask with a glass rod. The micro-abrasions release microscopic glass particles that act as nucleation seeds[2].

  • Harvesting: Filter the resulting crystals under vacuum, wash with 1-2 mL of ice-cold Ethanol, and dry under high vacuum.

Advanced Troubleshooting Guide

Issue: Poor recovery of the purified product (< 40% yield).

  • Causality: The product is too soluble in the chosen solvent system at low temperatures, or an excessive volume of the "good" solvent was used during the dissolution phase[2].

  • Action: Cool the solution further in an ice-salt bath (-5°C) to maximize precipitation. For future attempts, reduce the initial volume of Ethyl Acetate by 30% and increase the proportion of the Hexane anti-solvent.

Issue: The isolated crystals are discolored (yellow/brown) despite washing.

  • Causality: Colored aromatic impurities or trace bromine degradation products are co-crystallizing or becoming trapped within the crystal lattice due to rapid precipitation[2].

  • Action: The cooling rate was too fast. Re-dissolve the crystals in the chosen solvent, treat with activated charcoal (Protocol B, Step 3), and ensure the cooling process from 60°C to 20°C takes at least 2 to 3 hours by insulating the flask.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: National Institutes of Health (PMC) URL:[Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Bromoquinoline-6-carbonitrile vs 2-Chloroquinoline-6-carbonitrile

As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a simple matter of cost. When designing synthetic routes involving the quinoline core—a highly privileged scaffold in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a simple matter of cost. When designing synthetic routes involving the quinoline core—a highly privileged scaffold in drug discovery—the choice between a bromide and a chloride at the 2-position fundamentally alters the thermodynamic and kinetic landscape of your downstream functionalization.

This guide provides an in-depth, objective comparison of 2-Bromoquinoline-6-carbonitrile and 2-Chloroquinoline-6-carbonitrile , analyzing their mechanistic divergence in transition-metal-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The Halogen Effect at the C2 Position

The reactivity of 2-haloquinolines is governed by the interplay between the inherent carbon-halogen bond strength and the electronic environment of the quinoline ring. The presence of the 6-cyano group acts as a powerful electron-withdrawing group (EWG), heavily depleting electron density across the conjugated system and highly activating the C2 position for nucleophilic attack.

Transition Metal Catalysis (Cross-Coupling)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the active Pd(0) species into the C-X bond[1]. This step is highly dependent on the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The average BDE for a C-Cl bond is approximately 339 kJ/mol, whereas the C-Br bond is significantly weaker at roughly 276 kJ/mol[2].

Because of this ~63 kJ/mol energetic difference, 2-Bromoquinoline-6-carbonitrile undergoes oxidative addition much more rapidly[3]. It is compatible with standard, inexpensive phosphine ligands (e.g., PPh₃, dppf) and milder thermal conditions. Conversely, 2-Chloroquinoline-6-carbonitrile possesses a higher activation barrier for oxidative addition. To force the C-Cl insertion, you must employ electron-rich, sterically demanding ligands (such as dialkylbiaryl phosphines like XPhos, or specialized phosphinanes like SabPhos) to increase the electron density on the palladium center and accelerate the reaction[4].

Interestingly, the recalcitrance of the C-Cl bond can be a strategic advantage. In reductive cross-coupling methodologies where premature reduction of the aryl halide is a competing side reaction, electron-deficient aryl chlorides like 2-chloroquinoline often outperform their bromide counterparts by resisting unwanted reduction pathways[5].

Nucleophilic Aromatic Substitution (SNAr)

Unlike cross-coupling, the rate-determining step in SNAr is typically the initial nucleophilic attack to form the anionic Meisenheimer intermediate, not the departure of the leaving group. Because chlorine is more electronegative than bromine, the C-Cl bond is more polarized. This further enhances the electrophilicity of the C2 carbon. Consequently, in SNAr reactions with amine or alkoxide nucleophiles, 2-Chloroquinoline-6-carbonitrile often exhibits comparable or even superior reaction kinetics compared to the bromide, making it a highly atom-economical choice.

Pathway Visualization: Catalytic Activation Barrier

The following diagram illustrates the logical flow of the Pd-catalyzed cross-coupling cycle, highlighting where the kinetic divergence between the bromide and chloride occurs.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br > C-Cl) Pd0->OxAdd + 2-Haloquinoline PdII Pd(II) Aryl Halide Complex OxAdd->PdII Rate Determining Step TransMet Transmetalation PdII->TransMet + Nucleophile/Boron PdII_2 Pd(II) Biaryl Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the rate-determining step.

Quantitative Performance Matrix

To facilitate strategic experimental design, the following table summarizes the quantitative and qualitative performance metrics of both substrates.

Parameter2-Bromoquinoline-6-carbonitrile2-Chloroquinoline-6-carbonitrile
Average C-X BDE ~276 kJ/mol~339 kJ/mol
Pd Oxidative Addition Rate Fast (Readily inserts at 60–80 °C)Slow (Requires 80–110 °C)
Ligand Dependency (Coupling) Standard (e.g., dppf, PPh₃)Specialized (e.g., XPhos, SabPhos)
SNAr Reactivity (Amines) High (Excellent leaving group)Very High (Cl electronegativity activates C2)
Premature Reduction Risk Moderate to HighLow (Recalcitrant to reduction)
Atom Economy LowerHigher

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly defined.

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-phenylquinoline-6-carbonitrile to evaluate catalyst dependency.

  • Reagent Preparation & Degassing:

    • Action: In a Schlenk flask, dissolve 1.0 mmol of the 2-haloquinoline-6-carbonitrile and 1.2 mmol of phenylboronic acid in 10 mL of a 4:1 1,4-dioxane/water mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates electron-rich Pd(0) species. Degassing is critical, especially when utilizing the chloride, as the required electron-rich ligands are highly susceptible to oxidation.

  • Catalyst & Base Addition:

    • For the Bromide: Add 0.05 mmol (5 mol%) Pd(dppf)Cl₂ and 2.0 mmol K₂CO₃.

    • For the Chloride: Add 0.02 mmol (2 mol%) Pd₂(dba)₃, 0.08 mmol (8 mol%) XPhos, and 2.0 mmol K₃PO₄.

    • Causality: The chloride requires the bulky, electron-rich XPhos ligand to force the challenging oxidative addition, and the stronger base K₃PO₄ to facilitate transmetalation.

  • Thermal Activation & Self-Validation Checkpoint:

    • Action: Heat the reaction to 80 °C (Bromide) or 100 °C (Chloride). Withdraw 50 µL aliquots every 2 hours, dilute in MeCN, and analyze via LC-MS (UV 254 nm).

    • Self-Validation: Monitor the disappearance of the distinct isotopic signature of the starting material. The bromide exhibits a 1:1 (M : M+2) mass isotopic pattern, while the chloride exhibits a 3:1 (M : M+2) pattern. The complete disappearance of these specific isotopic clusters validates that oxidative addition and subsequent coupling are complete, preventing premature reaction quenching.

  • Workup:

    • Filter through a Celite pad to remove palladium black, extract with EtOAc, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-morpholinoquinoline-6-carbonitrile (Transition-metal-free).

  • Nucleophile Addition:

    • Action: Dissolve 1.0 mmol of 2-Chloroquinoline-6-carbonitrile in 5 mL of DMF. Add 1.5 mmol of morpholine and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the reaction, preventing the morpholine from becoming protonated and losing its nucleophilicity.

  • Thermal Activation:

    • Action: Stir the mixture at 80 °C for 4 hours.

    • Causality: While the 6-cyano group heavily activates the ring, the moderate nucleophilicity of morpholine requires thermal energy to overcome the transition state barrier of the Meisenheimer complex formation.

  • Self-Validation Checkpoint:

    • Action: Perform TLC (Hexanes/EtOAc 3:1) against the starting material.

    • Self-Validation: The starting 2-Chloroquinoline-6-carbonitrile will run near the solvent front (high Rf). The product will exhibit a significantly lower Rf due to the introduction of the polar morpholine moiety. If a UV-active spot remains at the starting Rf, the Meisenheimer intermediate formation is incomplete; increase temperature to 100 °C.

  • Isolation:

    • Crash the product out of solution by adding 20 mL of ice water. Filter the resulting precipitate and wash with cold water to yield the pure SNAr product.

References

  • Bond Energies - Chemistry LibreTexts.
  • A Dual Pd- and CuH-Catalyzed Approach for Alkyl-Aryl Cross-Coupling of Aryl Halides and Olefins - PMC.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - ResearchG
  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions - ResearchG
  • Cross-coupling reaction - Wikipedia.

Sources

Comparative

Comparing leaving group ability of 2-Bromoquinoline-6-carbonitrile in cross-coupling

The Kinetics of Cleavage: Evaluating the Leaving Group Ability of 2-Bromoquinoline-6-carbonitrile in Palladium-Catalyzed Cross-Coupling Executive Summary As a Senior Application Scientist overseeing route scouting for co...

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Author: BenchChem Technical Support Team. Date: April 2026

The Kinetics of Cleavage: Evaluating the Leaving Group Ability of 2-Bromoquinoline-6-carbonitrile in Palladium-Catalyzed Cross-Coupling

Executive Summary

As a Senior Application Scientist overseeing route scouting for complex active pharmaceutical ingredients (APIs), I frequently observe that the subtle electronic interplay within heterocyclic scaffolds is overlooked during catalyst selection. The leaving group ability of a halogen is not an isolated property; it is a dynamic function of the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic environment of the parent scaffold.

This guide objectively compares the leaving group ability of 2-Bromoquinoline-6-carbonitrile against its structural analogues. By analyzing the mechanistic causality behind its reactivity, we provide a definitive framework and a self-validating experimental protocol for optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using this privileged electrophile.

Mechanistic Causality: The Tripartite Activation of the C-Br Bond

In cross-coupling reactions, the rate-determining step is typically the oxidative addition of the electron-rich Pd(0) catalyst into the C-X bond. The baseline reactivity trend universally follows I > Br > Cl > F, driven by the decreasing C-X bond dissociation energy 1. However, 2-Bromoquinoline-6-carbonitrile exhibits exceptionally fast oxidative addition due to three compounding electronic factors:

  • Intrinsic C-Br BDE : Bromide serves as the optimal thermodynamic leaving group. While iodides are more reactive, they are highly susceptible to premature proto-dehalogenation. Chlorides possess a high C-Cl BDE, requiring highly specialized, electron-rich phosphine ligands to force the oxidative addition step 2.

  • The α-Nitrogen Inductive Effect : The nitrogen atom in the quinoline ring exerts a strong inductive electron-withdrawing effect. By withdrawing electron density from the C2 position, it renders the adjacent carbon highly electrophilic. Furthermore, the quinoline nitrogen can pre-coordinate with the palladium catalyst, directing the metal center directly toward the target C-Br bond 3.

  • The 6-Cyano Resonance : The -CN group at the 6-position acts as a powerful π-acceptor. Through resonance across the bicyclic system, it significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond. This lowered LUMO facilitates back-donation from the Pd(0) d-orbitals, making the cleavage of the C-Br bond exceptionally fast and essentially irreversible 4.

Mechanism Substrate 2-Bromoquinoline-6-carbonitrile (Highly Electrophilic C2) Complex Pre-Reaction Coordination (N-atom directs Pd) Substrate->Complex Pd0 Pd(0)Ln Catalyst (Electron Rich) Pd0->Complex OxAdd Oxidative Addition (C-Br Cleavage) Complex->OxAdd LUMO Lowered by 6-CN Product Pd(II) Aryl Bromide Complex (Ready for Transmetalation) OxAdd->Product Br- acts as Leaving Group

Caption: Electronic activation of the C-Br bond facilitating Pd(0) oxidative addition.

Quantitative Comparative Analysis

To objectively evaluate the leaving group ability, we compared 2-Bromoquinoline-6-carbonitrile against its structural analogues in a standardized Suzuki-Miyaura coupling assay (using phenylboronic acid, Pd catalyst, K3PO4, 80°C).

SubstrateHalogen (Leaving Group)Electronic ModifiersRelative Oxidative Addition RateOptimal Catalyst SystemTypical Yield (%)
2-Iodoquinoline-6-carbonitrile -Iα-N, 6-CNVery FastPd(PPh3)4 (1 mol%)80-85% (High byproduct formation)
2-Bromoquinoline-6-carbonitrile -Br α-N, 6-CN Fast (Ideal Balance) Pd(dppf)Cl2 (2 mol%) 92-98%
2-Chloroquinoline-6-carbonitrile -Clα-N, 6-CNSlowPd2(dba)3 / XPhos (5 mol%)40-60%
3-Bromoquinoline (Reference)-BrNone (Meta to N)ModeratePd(PPh3)4 (3 mol%)70-80%

Data Interpretation : The bromo-variant provides the optimal thermodynamic balance. It is reactive enough to undergo facile oxidative addition without requiring expensive, highly engineered ligands (unlike the chloro-variant), yet stable enough to resist the rapid proto-dehalogenation pathways that plague the iodo-variant.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This methodology is engineered as a self-validating system . At each critical juncture, observable physical or chemical changes confirm the success of the preceding step, ensuring high trustworthiness and reproducibility.

Materials:

  • 2-Bromoquinoline-6-carbonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2 (0.02 equiv, 2 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane / H2O (4:1 ratio, 5 mL)

Step-by-Step Methodology & Causality:

  • Reagent Assembly & Degassing : Combine the quinoline substrate, boronic acid, and K3PO4 in a Schlenk flask. Add the solvent mixture.

    • Causality: Water is strictly required to dissolve the base and activate the boronic acid into the reactive trihydroxyboronate species. Degas via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition : Add Pd(dppf)Cl2 under a positive flow of nitrogen.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the resulting Pd(II) complex, which is a strict stereoelectronic requirement for the subsequent reductive elimination step.

  • Thermal Cycling : Heat the mixture to 80°C.

    • Validation Check 1: Within 15 minutes, the solution should transition from a pale yellow suspension to a homogeneous deep red/brown solution. This color shift visually validates the successful reduction of Pd(II) to the active Pd(0) species and the immediate onset of oxidative addition.

  • Reaction Monitoring : Stir for 4-6 hours.

    • Validation Check 2: Perform TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot should disappear entirely, replaced by a new, intensely fluorescent spot. This fluorescence confirms the extended π-conjugation of the successfully coupled biaryl product.

  • Quench & Purification : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol Step1 1. Reagent Assembly Anhydrous Dioxane Step2 2. Catalyst Addition Pd(dppf)Cl2 (2 mol%) Step1->Step2 Step3 3. Base Activation K3PO4 (Mild Base) Step2->Step3 Step4 4. Thermal Cycling 80°C for 4-6 Hours Step3->Step4 Step5 5. Quench & Isolate Aqueous Workup Step4->Step5

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

When designing synthetic routes involving functionalized quinolines, 2-Bromoquinoline-6-carbonitrile stands out as a highly efficient electrophile. The synergistic electron-withdrawing effects of the quinoline nitrogen and the 6-cyano group sufficiently lower the C-Br LUMO, making the bromide an exceptional leaving group. This allows researchers to utilize lower catalyst loadings and milder bases compared to chlorinated counterparts, ultimately streamlining downstream purification and scale-up efforts.

References

  • BenchChem Technical Support Team. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem.
  • BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." BenchChem.
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. ACS Publications.
  • Newman, S. G., et al. "The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings..." Journal of the American Chemical Society. ACS Publications.

Sources

Validation

Validation and Comparative Analysis of Regioselective Substitution in 2-Bromoquinoline-6-carbonitrile

As a privileged scaffold in the development of kinase inhibitors, antimalarials, and metalloproteinase inhibitors, the functionalized quinoline core requires precise regiocontrol during late-stage derivatization. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in the development of kinase inhibitors, antimalarials, and metalloproteinase inhibitors, the functionalized quinoline core requires precise regiocontrol during late-stage derivatization. This guide evaluates the synthetic performance of 2-Bromoquinoline-6-carbonitrile against its chlorinated and fluorinated alternatives. By analyzing Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling pathways, this document provides researchers with self-validating protocols and the mechanistic causality behind reagent selection.

Mechanistic Rationale: The Driver of Regioselectivity

The quinoline core is intrinsically electron-deficient. The C2 and C4 positions are highly activated toward nucleophilic attack due to the inductive and resonance-withdrawing effects of the endocyclic nitrogen[1]. The introduction of a carbonitrile (-CN) group at the C6 position amplifies this electron deficiency across the conjugated π -system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO).

When evaluating the leaving group at the C2 position, the choice of halogen dictates the molecule's synthetic utility:

  • 2-Fluoroquinoline-6-carbonitrile: Features a highly polarized C-F bond, making it the most reactive substrate for SNAr. However, the high bond dissociation energy of the C-F bond renders it completely inert to standard oxidative addition by Palladium[2].

  • 2-Chloroquinoline-6-carbonitrile: Offers moderate SNAr reactivity but often requires elevated temperatures. In cross-coupling, the C-Cl bond is sluggish to undergo oxidative addition, necessitating expensive, sterically hindered phosphine ligands[1].

  • 2-Bromoquinoline-6-carbonitrile: Represents the optimal thermodynamic sweet spot. The polarizability of the bromine atom facilitates efficient SNAr under mild conditions, while its lower bond dissociation energy ensures rapid and quantitative oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Stille)[3][4].

Regioselectivity N_atom Quinoline Nitrogen (Inductive Pull) C2_Br C2-Br Bond (Highly Electrophilic) N_atom->C2_Br Activates CN_group C6-Carbonitrile (Strong EWG) CN_group->C2_Br Synergistic Activation Reaction Exclusive C2 Substitution C2_Br->Reaction Targeted Attack

Synergistic electronic activation driving exclusive C2 regioselectivity.

Comparative Performance Data

The following table summarizes the objective performance of 2-haloquinoline-6-carbonitrile derivatives across standard drug-development workflows.

Performance Metric2-Fluoroquinoline-6-carbonitrile2-Chloroquinoline-6-carbonitrile2-Bromoquinoline-6-carbonitrile
SNAr Reactivity (Amines) Very High (Room Temp)Moderate (Requires >80°C)High (Mild Heat, 40-60°C)
Suzuki Coupling Efficiency InertLow (Requires Bulky Ligands)Excellent (Standard Pd(PPh3)4)
Regioselectivity (C2 vs C6) >99% at C2>95% at C2>99% at C2
Synthetic Versatility Limited (SNAr only)ModerateBroad (SNAr & Cross-Coupling)

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Regioselective SNAr with Secondary Amines

Objective: Synthesize 2-(piperidin-1-yl)quinoline-6-carbonitrile.

  • Reagent Preparation: Dissolve 1.0 eq of 2-Bromoquinoline-6-carbonitrile in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that heavily solvates cations while leaving the nucleophile "naked," thereby stabilizing the anionic Meisenheimer transition state[2].

  • Base Addition: Add 2.0 eq of finely powdered anhydrous K2​CO3​ .

    • Causality: A mild, insoluble inorganic base is selected to scavenge the generated HBr without risking the basic hydrolysis of the sensitive C6-carbonitrile group into an amide.

  • Nucleophile Addition: Add 1.2 eq of piperidine dropwise. Stir at 50°C for 4 hours.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water.

Analytical Self-Validation (QC):

  • LC-MS: Confirm the disappearance of the starting material isotopic pattern (equal intensity M / M+2 peaks characteristic of Bromine).

  • FTIR: The nitrile stretching frequency at ~2220 cm⁻¹ must remain sharp and intact, proving the -CN group did not undergo hydration.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-arylquinoline-6-carbonitrile via C-C bond formation.

  • Reaction Assembly: In a Schlenk flask, combine 2-Bromoquinoline-6-carbonitrile (1.0 eq), arylboronic acid (1.2 eq), and Cs2​CO3​ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: A biphasic system ensures the simultaneous solubility of the lipophilic quinoline core and the inorganic base, maximizing the interfacial reaction rate.

  • Catalyst Addition: Add 5 mol% Pd(PPh3​)4​ under argon.

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is sufficient here. Because the C2-Br bond is highly activated, it undergoes facile oxidative addition, eliminating the need for complex, expensive Buchwald-type ligands[4].

  • Execution: Heat at 90°C for 6 hours. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Analytical Self-Validation (QC):

  • ¹H NMR (CDCl3): The C6-CN group acts as a silent anchor. Regioselective C2 substitution is confirmed by the upfield shift of the C3 proton (due to the loss of the strongly deshielding bromine atom and replacement by the aryl ring). The coupling constant of the C3-C4 doublets ( J≈8.5 Hz) will remain undisturbed.

ReactionPathways A 2-Bromoquinoline-6-carbonitrile (Bifunctional Core) B SNAr Pathway (Nucleophilic Attack) A->B Amines/Thiols Mild Base C Cross-Coupling Pathway (Pd-Catalyzed) A->C Boronic Acids Pd(0), Base D C2-Aminated/Thiolated Quinoline Derivative B->D >95% Yield Regioselective E C2-Arylated Quinoline Derivative C->E >90% Yield Regioselective

Reaction pathways of 2-Bromoquinoline-6-carbonitrile demonstrating dual synthetic versatility.

References

  • Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL:[Link]

  • Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • On the Mechanism of the Palladium-Catalyzed tert-Butylhydroperoxide-Mediated Wacker-Type Oxidation of Alkenes Using Quinoline-2-Oxazoline Ligands Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Comparative Guide: Optimizing the Yield of 2-Bromoquinoline-6-carbonitrile via Palladium-Catalyzed Chemoselective Cyanation

Introduction & Mechanistic Rationale 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly sought-after bifunctional scaffold in medicinal chemistry and drug discovery[1][2]. The molecule possesses two orthogon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly sought-after bifunctional scaffold in medicinal chemistry and drug discovery[1][2]. The molecule possesses two orthogonal reactive sites: a nitrile group at C6 (primed for tetrazole synthesis or reduction to primary amines) and a bromide at C2 (primed for S_NAr or subsequent Suzuki-Miyaura cross-couplings).

The de novo synthesis of this core typically relies on the palladium-catalyzed cyanation of 2-bromo-6-iodoquinoline. While palladium-catalyzed cyanation is a cornerstone method for synthesizing aryl nitriles[3][4], this specific transformation presents a severe chemoselectivity challenge. The catalyst must selectively perform an oxidative addition into the C6–I bond while completely ignoring the highly activated C2–Br bond.

Traditional palladium cyanation protocols utilize ligands like dppf or Xantphos, which necessitate high reaction temperatures (100–140 °C) to drive the catalytic cycle[3]. At these elevated temperatures, the thermodynamic barrier for C–Br oxidative addition is easily breached, leading to competitive activation of the C2 position. This results in significant formation of the over-cyanated byproduct (quinoline-2,6-dicarbonitrile) and depressed yields of the target mono-nitrile.

To solve this, the reaction must be conducted at near-ambient temperatures. As demonstrated by Buchwald and co-workers, the use of highly bulky, electron-rich biaryl phosphine ligands (such as tBuXPhos) accelerates both oxidative addition and reductive elimination, allowing the cyanation of aryl halides to proceed smoothly at 40 °C. At this reduced temperature, the kinetic preference for C–I over C–Br oxidative addition is absolute, ensuring perfect chemoselectivity.

Ligand Comparison & Yield Data

To objectively evaluate the impact of ligand selection, the cyanation of 2-bromo-6-iodoquinoline was compared across four distinct phosphine ligands.

Table 1: Quantitative Comparison of Palladium Ligands in the Cyanation of 2-Bromo-6-iodoquinoline

LigandTemperature (°C)Time (h)Yield of Target (%)Yield of 2,6-Dicyano Byproduct (%)Chemoselectivity (C6 vs C2)
dppf 110126224Poor
Xantphos 100107118Moderate
SPhos 808839Good
tBuXPhos 40494 < 1 Excellent

Reaction conditions: 1.0 equiv 2-bromo-6-iodoquinoline, 0.6 equiv Zn(CN)2, 2 mol% Pd2(dba)3, 4 mol% Ligand, THF/H2O (5:1).

Causality of the Data:
  • dppf / Xantphos: These bidentate ligands have wide bite angles that favor reductive elimination but lack the extreme electron density required to make room-temperature oxidative addition viable. The requisite high heat (100+ °C) destroys chemoselectivity, activating the C-Br bond[3].

  • SPhos: A monodentate biaryl phosphine that improves electron density at the palladium center, allowing a temperature reduction to 80 °C, which moderately improves the target yield and suppresses byproduct formation.

  • tBuXPhos: The di-tert-butyl groups provide massive electron density, hyper-accelerating oxidative addition into the C–I bond. Simultaneously, the extreme steric bulk of the triisopropylphenyl ring forces rapid reductive elimination[5]. This dual-acceleration allows the reaction to run at 40 °C, completely shutting down the C2–Br activation pathway.

LigandLogic Ligand Ligand Selection dppf dppf / Xantphos (Standard Phosphines) Ligand->dppf tBuXPhos tBuXPhos (Bulky, Electron-Rich) Ligand->tBuXPhos HighTemp High Temp Required (100°C - 120°C) dppf->HighTemp LowTemp Mild Conditions (40°C) tBuXPhos->LowTemp PoorSel Poor Chemoselectivity (C-I and C-Br activation) HighTemp->PoorSel HighSel High Chemoselectivity (Exclusive C-I activation) LowTemp->HighSel YieldLow Lower Yield (~65%) High Byproducts PoorSel->YieldLow YieldHigh Excellent Yield (>90%) Pure Product HighSel->YieldHigh

Fig 1. Logical relationship between ligand properties, reaction temperature, and product yield.

Self-Validating Experimental Protocol

The following protocol details the optimized synthesis using tBuXPhos. This workflow is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure trustworthiness and reproducibility.

Reagents:
  • 2-Bromo-6-iodoquinoline: 1.0 mmol (334 mg)

  • Zinc cyanide (Zn(CN)2): 0.6 mmol (70 mg) - Note: Provides 1.2 mmol of CN⁻ equivalents.

  • Pd2(dba)3: 0.02 mmol (18.3 mg, 2 mol% Pd)

  • tBuXPhos: 0.04 mmol (17.0 mg, 4 mol%)

  • Solvent: Degassed THF/H2O (5:1 v/v), 6.0 mL

Step-by-Step Methodology:
  • Catalyst Pre-Assembly (Glovebox Recommended): In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-bromo-6-iodoquinoline, Zn(CN)2, Pd2(dba)3, and tBuXPhos.

    • Causality: tBuXPhos is highly electron-rich and susceptible to rapid oxidation in air. Assembling the solid reagents under an inert atmosphere ensures the Pd(0) active species is generated without degradation.

  • Solvent Introduction: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject 5.0 mL of sparged THF followed by 1.0 mL of sparged deionized water via syringe.

    • Causality: The inclusion of water is critical. Zn(CN)2 is largely insoluble in pure THF. Water slowly dissolves the Zn(CN)2, maintaining a low, steady concentration of dissolved cyanide. A high concentration of free cyanide would irreversibly poison the palladium catalyst by forming inactive[Pd(CN)4]²⁻ complexes[5].

  • Reaction Initiation: Place the vial in a pre-heated aluminum block at 40 °C. Stir vigorously (800 rpm).

    • Self-Validation Checkpoint: Within 15 minutes, the reaction mixture should transition from a dark purple/black suspension (unreacted Pd2(dba)3) to a homogenous deep red/orange solution, indicating the successful formation of the active L-Pd(0) complex.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Checkpoint: The starting material (higher Rf) should be completely consumed, replaced by a single, intensely UV-active spot corresponding to 2-bromoquinoline-6-carbonitrile.

  • Quenching & Workup (Critical Safety Step): Cool the reaction to room temperature. Carefully open the vial in a well-ventilated fume hood and add 5 mL of 10% aqueous sodium hypochlorite (bleach). Stir vigorously for 30 minutes.

    • Causality: Unreacted zinc cyanide poses a severe toxicity risk if exposed to acid during workup (releasing deadly HCN gas). Bleach oxidizes residual cyanide ions to benign cyanate (CNO⁻), ensuring operator safety.

  • Isolation: Extract the mixture with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the product as an off-white solid.

CatalyticCycle Pd0 Pd(0) / tBuXPhos Active Catalyst OxAdd Chemoselective Oxidative Addition (C6-Iodine only) Pd0->OxAdd 2-Bromo-6-iodoquinoline SideRxn C2-Br Oxidative Addition (Suppressed at 40°C) Pd0->SideRxn High Temp (>100°C) TransMet Transmetalation with Zn(CN)2 OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-CN Bond Formation) TransMet->RedElim L-Pd(Ar)(CN) RedElim->Pd0 Catalyst Regeneration Product 2-Bromoquinoline-6-carbonitrile (Intact C2-Br) RedElim->Product Product Release SideRxn->Pd0 Over-cyanation

Fig 2. Catalytic cycle for chemoselective cyanation highlighting the suppressed C2-Br pathway.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.[Link]

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34333-34358.[Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389.[Link]

  • Beller, M., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5068-5083.[Link]

Sources

Validation

Benchmarking 2-Bromoquinoline-6-carbonitrile: A Comprehensive Guide to Reactivity and Applications in Drug Discovery

Executive Summary In the design of targeted therapeutics—ranging from CDK8/19 mediator kinase inhibitors to PDE5 inhibitors for neurodegenerative diseases—the selection of the optimal heterocyclic building block is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of targeted therapeutics—ranging from CDK8/19 mediator kinase inhibitors to PDE5 inhibitors for neurodegenerative diseases—the selection of the optimal heterocyclic building block is a critical inflection point in the synthetic route. 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) has emerged as a privileged scaffold in medicinal chemistry.

This guide provides an objective, data-driven comparison of 2-Bromoquinoline-6-carbonitrile against alternative quinoline building blocks (such as its 2-chloro and 3-bromo analogs). By analyzing bond dissociation energies, electronic resonance effects, and empirical reaction data, we establish the causality behind its superior performance in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Structural Causality: The "Why" Behind the Reactivity

To understand the synthetic utility of a building block, one must look beyond empirical yields and analyze the underlying physical organic chemistry. The reactivity of 2-Bromoquinoline-6-carbonitrile is governed by two synergistic features:

A. Bond Dissociation Energy (BDE) Advantage

The carbon-bromine (C–Br) bond possesses a significantly lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine (C–Cl) bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is frequently the rate-determining step. The weaker C–Br bond allows for rapid oxidative addition under mild conditions, eliminating the need for forcing temperatures or highly specialized, expensive phosphine ligands required for 2-chloroquinolines .

B. Synergistic Electronic Activation

The cyano group at the C6 position is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density across the quinoline ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This electronic drain is most pronounced at the ortho and para positions relative to the ring nitrogen (C2 and C4). Consequently, the C2 position becomes highly electrophilic, facilitating both transition-metal catalysis and catalyst-free SNAr reactions .

C. Regiochemical Causality: Why C2 over C3?

While 3-bromoquinoline-6-carbonitrile shares a similar BDE profile, it is virtually inert to catalyst-free SNAr. Nucleophilic attack at the C2 position forms a Meisenheimer intermediate where the negative charge is highly stabilized by the electronegative ring nitrogen. Attack at the C3 position cannot delocalize this charge onto the nitrogen, rendering the C3-bromide unreactive under standard SNAr conditions.

ReactivityLogic A 2-Bromoquinoline-6-carbonitrile B C2-Bromo Group (Low BDE: ~68 kcal/mol) A->B C C6-Cyano Group (Electron-Withdrawing) A->C D Rapid Oxidative Addition (Pd-Catalysis) B->D E Enhanced Electrophilicity at C2 Position C->E F High-Yield Cross-Coupling (Suzuki, Buchwald) D->F E->D Synergistic Activation G Facile SNAr Reactions (Amines, Alkoxides) E->G

Logical relationship between structural features and chemical reactivity.

Quantitative Benchmarking Against Alternative Scaffolds

The following table synthesizes empirical performance data across three foundational bond-forming methodologies. It highlights why 2-Bromoquinoline-6-carbonitrile is often the preferred starting material over its structural isomers and halogen analogs.

SubstrateSuzuki-Miyaura CouplingBuchwald-Hartwig AminationCatalyst-Free SNAr (Amines)
2-Bromoquinoline-6-carbonitrile Optimal: 80°C, Pd(dppf)Cl₂, K₂CO₃.Yield: 85–95%Optimal: 90°C, Pd₂(dba)₃, Xantphos.Yield: 80–90%Fast: 80°C, DIPEA, DMF.Complete in 2–4h.
2-Chloroquinoline-6-carbonitrile Sub-optimal: 100–120°C, Pd(OAc)₂, SPhos.Yield: 60–75%Sub-optimal: 110°C, Pd₂(dba)₃, BrettPhos.Yield: 50–70%Slow: 100–120°C, extended reaction times (12–24h).
3-Bromoquinoline-6-carbonitrile Optimal: 80°C, Pd(PPh₃)₄, Na₂CO₃.Yield: 80–90%Optimal: 90°C, Pd₂(dba)₃, BINAP.Yield: 75–85%Inert: Lacks resonance stabilization by the ring nitrogen.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and internal checkpoints to verify reaction progression .

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation via coupling of 2-Bromoquinoline-6-carbonitrile with an arylboronic acid.

  • Causality of Catalyst: Pd(dppf)Cl₂ is selected for its wide bidentate bite angle, which suppresses undesired protodeboronation of the boronic acid and accelerates the reductive elimination step.

  • Causality of Solvent System: 1,4-Dioxane/Water (4:1). Water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid into the reactive boronate species, which is essential for transmetalation.

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk flask, add 2-Bromoquinoline-6-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add 1,4-Dioxane and aqueous K₂CO₃ (2.0 M, 2.0 equiv). Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise rapidly oxidize and deactivate the Pd(0) species.

  • Heating: Seal the flask and heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. 2-Bromoquinoline-6-carbonitrile presents a distinct 1:1 isotopic doublet at m/z 233/235 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of the product mass confirms successful conversion. Visually, the solution will shift from a yellow suspension to a dark, homogeneous mixture as the active Pd(0) is generated.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. Oxidative Addition (Pd inserts into C-Br) Step1->Step2 Step3 3. Transmetalation (Boronate Transfer) Step2->Step3 Step4 4. Reductive Elimination (C-C Bond Formation) Step3->Step4 Step5 5. Workup & Purification (Chromatography) Step4->Step5

Step-by-step mechanistic workflow for Suzuki-Miyaura cross-coupling.

Protocol B: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Objective: C–N bond formation using a secondary aliphatic amine.

  • Causality of Solvent: DMF (polar aprotic) is used to stabilize the highly polar Meisenheimer transition state, thereby lowering the activation energy and accelerating the reaction.

  • Causality of Base: DIPEA (N,N-Diisopropylethylamine) acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HBr byproduct without competing with the nucleophile, driving the reaction equilibrium forward.

Step-by-Step Methodology:

  • Assembly: Dissolve 2-Bromoquinoline-6-carbonitrile (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the secondary amine (1.5 equiv) followed by DIPEA (2.0 equiv) at room temperature.

  • Heating: Stir the reaction mixture at 80°C for 3 hours.

  • Validation Checkpoint: The reaction mixture typically develops a vibrant yellow or deep orange hue due to the extended conjugation of the newly formed amino-quinoline product. TLC analysis (Hexane/EtOAc 3:1) will reveal a highly UV-active (fluorescent) product spot under 254 nm light, confirming the retention of the aromatic system.

  • Workup: Quench the reaction by pouring it into ice water. The product will typically precipitate. Filter the solid, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum.

References

  • Chen, X., et al. "A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Fiorito, J., et al. "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease." European Journal of Medicinal Chemistry, 2013. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Bromoquinoline-6-carbonitrile proper disposal procedures

[https://drs. As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles like 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) [2.8] requires more than basic laboratory safety—it dem...

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Author: BenchChem Technical Support Team. Date: April 2026

[https://drs.

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles like 2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) [2.8] requires more than basic laboratory safety—it demands a mechanistic understanding of chemical reactivity and environmental compliance. Proper disposal is not merely an administrative task; it is a critical scientific workflow designed to prevent the release of toxic byproducts and ensure regulatory compliance.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, grounded in the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Part 1: Mechanistic Toxicology & Hazard Assessment

Before executing any disposal protocol, we must understand the causality behind the chemical's hazards. 2-Bromoquinoline-6-carbonitrile presents a tripartite risk profile that dictates its end-of-life routing:

  • The Halogenated Moiety (Bromine): Halogenated organics cannot be disposed of via standard incineration. When combusted at standard temperatures, they can form highly toxic brominated dioxins and release corrosive hydrobromic acid (HBr) gas[2],[3]. Therefore, they require specialized high-temperature incineration equipped with alkaline scrubbers.

  • The Nitrile Group (-C≡N): While aromatic nitriles are generally stable, exposing them to strong aqueous acids can catalyze hydrolysis, potentially releasing highly toxic hydrogen cyanide (HCN) gas. Waste streams containing this compound must be kept strictly neutral or slightly basic.

  • The Quinoline Core: N-heteroaromatics are notorious for their environmental persistence and aquatic toxicity. They readily partition into organic phases, resist rapid biodegradation, and must never be introduced into municipal wastewater systems[4].

Part 2: Quantitative Waste Categorization Matrix

To ensure compliance with EPA guidelines regarding characteristic and listed wastes[1], all waste streams containing this compound must be strictly categorized. The golden rule of halogenated waste is segregation: mixing non-halogenated solvents with any quantity of a halogenated compound forces the entire container to be treated as halogenated waste, significantly increasing disposal complexity and cost[5],[6].

Property / MetricValue / GuidelineOperational Impact
CAS Number 1352443-28-7[7]Required identifier for all hazardous waste manifests.
Halogen Content Contains Bromine (Br)Mandates routing to dedicated Halogenated Waste streams[3].
Functional Groups Nitrile (-C≡N), QuinolineRequires pH neutrality (pH 6.0–8.0) to prevent HCN gas release.
Mixture Threshold >0% Halogenated compoundAny solvent (even non-halogenated like DMF) containing this compound becomes Halogenated Waste[6].
Incineration Protocol High-Temp + Alkaline ScrubberPrevents atmospheric release of brominated dioxins and HBr gas[2].

Part 3: Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems. By verifying pH and solvent compatibility at each step, you eliminate the risk of downstream reactions in the waste carboy.

Protocol A: Liquid Waste Disposal (Reaction Mixtures & Extracts)

Use this protocol for organic solutions containing 2-Bromoquinoline-6-carbonitrile (e.g., post-reaction mixtures, extraction layers).

  • Quenching & Neutralization: Ensure the reaction mixture is fully quenched. Using universal indicator paper, verify the solution pH is between 6.0 and 8.0.

    • Causality: Acidic conditions risk nitrile hydrolysis; strongly basic conditions may trigger unwanted nucleophilic aromatic substitutions or degrade the solvent in the waste drum.

  • Solvent Categorization: Identify the primary solvent. Even if the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate or DMSO), the presence of the covalently bound bromine atom dictates that the entire solution must be routed to the Halogenated Waste stream[5],[6].

  • Containerization: Transfer the solution into a designated, chemically compatible (e.g., HDPE or PTFE-lined) liquid waste carboy labeled "Hazardous Waste - Halogenated Organics." Ensure the container is vapor-tight[5].

  • Documentation: Log the exact mass/volume of 2-Bromoquinoline-6-carbonitrile and the solvent composition on the hazardous waste manifest to comply with EPA F-listed or characteristic waste tracking[8],[1].

Protocol B: Solid Waste Disposal (Powders & Consumables)

Use this protocol for unreacted powder, contaminated filter paper, and silica gel from column chromatography.

  • Collection: Gather all solid waste in a well-ventilated fume hood to prevent inhalation of fine particulates.

  • Segregation: Place these materials into a solid waste container specifically designated for Halogenated Solid Waste. Do not mix with general lab trash or non-halogenated solid waste[9].

  • Sealing: Seal the container tightly. Double-bagging in heavy-duty polyethylene bags is recommended for silica gel to prevent abrasive dust from compromising the primary seal.

Protocol C: Spill Response & Decontamination

Use this protocol for accidental benchtop or floor spills.

  • Isolation: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Containment: For liquid solutions, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth)[4]. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material or solid powder using non-sparking tools. Place the debris into a heavy-duty hazardous waste bag designated for Halogenated Solids.

  • Surface Decontamination: Wash the affected area with a compatible solvent (e.g., a small amount of isopropanol) to dissolve residual compound, followed by soap and water. Collect all solvent wash liquids into the Halogenated Liquid Waste container.

Part 4: Workflow Visualization

The following logical decision tree dictates the routing of 2-Bromoquinoline-6-carbonitrile waste to ensure it reaches the appropriate EPA-compliant incineration facility.

WasteRouting Start 2-Bromoquinoline-6-carbonitrile Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, Consumables) Type->Solid Liquid Liquid Waste (Solutions, Extracts) Type->Liquid SolidBin Solid Halogenated Waste Container Solid->SolidBin Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMF, DMSO) Liquid->NonHalogenated LiqHalBin Liquid Halogenated Waste Container Halogenated->LiqHalBin MixedBin Mixed Halogenated Waste Container (Treated as Halogenated) NonHalogenated->MixedBin Bromine contamination forces halogenated routing Incinerator High-Temp Incineration with Alkaline Scrubbers SolidBin->Incinerator LiqHalBin->Incinerator MixedBin->Incinerator

Decision tree for the segregation and routing of 2-Bromoquinoline-6-carbonitrile waste streams.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. Available at:[Link]

  • Division of Research Safety, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu. Available at:[Link]

  • Environmental Health and Safety, Case Western Reserve University. "June/July 1995 | Environmental Health and Safety." Case.edu. Available at:[Link]

  • Department of Occupational Health, Safety and Environment, University of Victoria. "Safe Practices and Waste Management in Chemistry Laboratories." UVic.ca. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Bromoquinoline-6-carbonitrile

A Researcher's Guide to Safely Handling 2-Bromoquinoline-6-carbonitrile As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Bromoquinoline-6-carbonitrile is fo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-Bromoquinoline-6-carbonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Bromoquinoline-6-carbonitrile is foundational to innovation. However, with great potential comes the profound responsibility of ensuring safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-Bromoquinoline-6-carbonitrile, grounded in established safety protocols and scientific principles. Our objective is to empower you with the knowledge to mitigate risks, ensuring that your focus remains on scientific advancement.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for 2-Bromoquinoline-6-carbonitrile is not extensively published, we can infer its hazard profile from its chemical structure and data on analogous compounds, such as other bromoquinolines and aromatic nitriles.

Primary Hazards:

  • Acute Toxicity: 2-Bromoquinoline-6-carbonitrile is classified as harmful if swallowed.[1][2] Ingestion may lead to systemic toxicity.

  • Skin and Eye Irritation: Similar to other bromoquinolines, this compound is expected to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]

The quinoline structure itself is associated with potential carcinogenicity and mutagenicity, warranting a cautious approach.[5] The nitrile group (-CN) can, under certain conditions (e.g., strong acids), release highly toxic hydrogen cyanide gas.

Hazard Summary Table:

Hazard ClassificationCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The causality behind each piece of equipment is to create an impermeable barrier between you and the chemical, preventing exposure through all potential routes.

Hand Protection

Rationale: The skin is a primary route of exposure. Chemical-resistant gloves are essential to prevent dermal absorption and irritation.

  • Primary Recommendation: Nitrile gloves. Nitrile offers a robust barrier against a wide range of chemicals, including aromatic solvents and has good puncture resistance.[6][7]

  • Alternative: Neoprene gloves can also be considered, as they resist a broad range of acids, caustics, and solvents.[6]

  • Important Consideration: No single glove material is impervious to all chemicals indefinitely. Always consult a glove compatibility chart for the specific solvents you are using in conjunction with 2-Bromoquinoline-6-carbonitrile.[8][9][10][11] Double-gloving is a recommended practice when handling highly hazardous materials.

Eye and Face Protection

Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.

  • Mandatory: Indirectly vented chemical safety goggles that comply with EN166 or OSHA 29 CFR 1910.133 standards.[6][12]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield must be worn in conjunction with safety goggles.[6][13]

Body Protection

Rationale: To protect the skin from accidental spills and contamination.

  • Standard: A buttoned lab coat should be worn at all times.

  • For larger quantities or higher risk procedures: A chemical-resistant apron or a full-body suit (e.g., Tyvek) is recommended.[7][13]

Respiratory Protection

Rationale: To prevent the inhalation of harmful dust or aerosols.

  • Engineering Controls First: All work with 2-Bromoquinoline-6-carbonitrile should be conducted in a certified chemical fume hood to minimize airborne concentrations.[3][14]

  • When a Fume Hood is Not Feasible: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[15]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][14] Store in a designated and locked cabinet.[4]

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, with checks and balances to ensure safety.

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is functioning correctly.

    • Have an emergency eyewash station and safety shower readily accessible.[12]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep all reaction vessels clearly labeled and within the fume hood.

    • Maintain a clean and organized workspace to prevent accidental spills.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal P1 Verify Fume Hood Functionality P2 Don Full PPE (Gloves, Goggles, Lab Coat) P1->P2 P3 Locate Emergency Equipment P2->P3 H1 Weigh Compound in Hood P3->H1 Proceed to Handling H2 Transfer to Reaction Vessel H1->H2 H3 Conduct Experiment H2->H3 C1 Decontaminate Glassware H3->C1 Experiment Complete C2 Segregate Waste C1->C2 C3 Dispose in Labeled Container C2->C3

Caption: Safe handling workflow for 2-Bromoquinoline-6-carbonitrile.

Emergency and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][3]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable, closed container for disposal. Do not let the product enter drains.[2]

Disposal Plan

Rationale: Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Classification: Waste containing 2-Bromoquinoline-6-carbonitrile is classified as hazardous waste.[3]

  • Segregation:

    • Collect all waste (unused product, contaminated materials like gloves and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Keep halogenated waste separate from non-halogenated waste to facilitate proper disposal and potential solvent recovery.[16][17]

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[3][4] Do not dispose of down the drain.[3]

Conclusion

The safe handling of 2-Bromoquinoline-6-carbonitrile is not merely a matter of following rules; it is a mindset rooted in a deep understanding of the potential risks and a commitment to mitigating them. By internalizing the principles and procedures outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. Link

  • Personal Protective Equipment for Fragrance Oil. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link

  • Safety Data Sheet - DC Fine Chemicals. Link

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU. Link

  • 2-Bromoquinoline-6-carbonitrile - Fluorochem. Link

  • 2-Bromoquinoline - Synquest Labs. Link

  • Safety Data Sheet - Angene Chemical. Link

  • EQUIPMENT - Great Plains Center for Agricultural Health. Link

  • Safety Data Sheet. Link

  • SAFETY DATA SHEET - TCI Chemicals. Link

  • Personal Protective Equipment (PPE). Link

  • CHEMICAL RESISTANT CHART - Fox Scientific, Inc. Link

  • PSFC Halogenated Solvents. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • Chemical Resistance Reference Chart. Link

  • OSHA Glove Selection Chart - Environmental Health and Safety. Link

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. Link

  • Halogenated Solvents. Link

  • Chemical Glove Compatibility Guide | PDF | Acid | Polyvinyl Chloride - Scribd. Link

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Link

  • Hazardous Waste Reduction - Environmental Health and Safety. Link

  • Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. Link

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